molecular formula C17H15NO B1405309 (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol CAS No. 1355334-89-2

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Cat. No.: B1405309
CAS No.: 1355334-89-2
M. Wt: 249.31 g/mol
InChI Key: YPPIRDJISPJQRI-UHFFFAOYSA-N
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Description

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is a useful research compound. Its molecular formula is C17H15NO and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,4-diphenylpyrrol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c19-13-15-11-18(16-9-5-2-6-10-16)12-17(15)14-7-3-1-4-8-14/h1-12,19H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPIRDJISPJQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=C2CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1355334-89-2 Formula: C₁₇H₁₅NO Molecular Weight: 249.31 g/mol

Executive Summary

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is a specialized heterocyclic building block belonging to the class of 1,4-diphenylpyrroles .[1] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to known anti-inflammatory agents (such as Atorvastatin intermediates and COX-2 inhibitors) and antimicrobial compounds. The molecule features a central pyrrole ring substituted with phenyl groups at the N1 and C4 positions, and a hydroxymethyl (methanol) group at the C3 position.

This guide provides a technical deep-dive into its physicochemical properties, synthetic pathways, and biological potential, designed for researchers optimizing pyrrole-based pharmacophores.

Chemical Structure & Physicochemical Profile[1][2][3][4]

The 1,4-diphenyl substitution pattern creates a highly lipophilic core, while the C3-methanol group provides a critical hydrogen-bonding handle, often essential for interacting with serine or threonine residues in protein active sites.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSource/Prediction
IUPAC Name (1,4-Diphenyl-1H-pyrrol-3-yl)methanolCalculated
Molecular Formula C₁₇H₁₅NOSynquest Labs [1]
Molecular Weight 249.31 g/mol Synquest Labs [1]
Physical State Solid (typically off-white to pale yellow)Analogous Pyrroles
Solubility DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in WaterExperimental Logic
LogP (Predicted) ~3.8 – 4.2ChemAxon / XLogP3
H-Bond Donors 1 (–OH group)Structural Analysis
H-Bond Acceptors 1 (–OH oxygen; pyrrole N is non-basic)Structural Analysis
pKa (Predicted) ~14.5 (Alcohol), Pyrrole NH is substitutedACD/Labs

Synthesis Architectures

The synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol generally follows two strategic logic gates: De Novo Cyclization (building the ring) or Core Functionalization (modifying an existing ring). The most robust "field-proven" route involves the Vilsmeier-Haack formylation followed by reduction, as this ensures high regioselectivity for the C3 position.

Route A: The Vilsmeier-Haack / Reduction Sequence (Recommended)

This pathway starts with the construction of the 1,4-diphenylpyrrole core, followed by C3-selective formylation and subsequent reduction.

Step 1: Synthesis of 1,4-Diphenyl-1H-pyrrole (Core Construction)
  • Reagents: 2-Bromoacetophenone, Aniline, 1,3-Dicarbonyl equivalents (or via Paal-Knorr if 1,4-dicarbonyl is accessible).

  • Mechanism: Condensation of aniline with a 1,4-dicarbonyl precursor (e.g., phenacyl bromide + ethyl acetoacetate logic, followed by decarboxylation).

Step 2: Vilsmeier-Haack Formylation
  • Reagents: POCl₃, DMF (N,N-Dimethylformamide).[2][3]

  • Conditions: 0°C to RT, followed by hydrolysis.

  • Outcome: Introduction of a formyl group (-CHO) at the electron-rich C3 position. The C4-phenyl group sterically directs the electrophile to C3.

Step 3: Chemoselective Reduction
  • Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.

  • Conditions: 0°C, 1 hour.

  • Outcome: Clean conversion of the aldehyde to the target primary alcohol.

Visualization: Synthesis Workflow

Synthesis Start Precursors (Aniline + Phenacyl Bromide) Core Intermediate: 1,4-Diphenyl-1H-pyrrole Start->Core Cyclization (Paal-Knorr / Hantzsch) Formyl Intermediate: 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde Core->Formyl Vilsmeier-Haack (POCl3/DMF) Target Target: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Formyl->Target Reduction (NaBH4/MeOH)

Figure 1: Step-wise synthesis logic from precursors to the target alcohol via formylation and reduction.

Detailed Experimental Protocol (Validation Ready)

Note: This protocol is synthesized from standard methodologies for 3-hydroxymethylpyrroles [2][3].

Phase 1: Formylation (Vilsmeier-Haack)
  • Preparation: In a flame-dried round-bottom flask, place anhydrous DMF (3.0 eq) and cool to 0°C under N₂ atmosphere.

  • Activation: Dropwise add POCl₃ (1.2 eq) while maintaining the temperature below 5°C. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).

  • Addition: Dissolve 1,4-diphenyl-1H-pyrrole (1.0 eq) in minimal DMF/DCM and add dropwise to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Hydrolysis: Pour the mixture into ice-cold saturated sodium acetate solution (buffered hydrolysis prevents polymerization). Extract with DCM.

  • Yield: Expect ~75-85% of the 3-carbaldehyde intermediate.

Phase 2: Reduction to Methanol
  • Dissolution: Dissolve the 3-carbaldehyde intermediate (1.0 eq) in Methanol (0.1 M concentration).

  • Reduction: Add NaBH₄ (1.5 eq) in small portions at 0°C. Evolution of H₂ gas will occur.

  • Completion: Stir for 45 minutes. Quench with a few drops of acetic acid or saturated NH₄Cl.

  • Workup: Evaporate methanol, redissolve in EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.

  • Characterization:

    • ¹H NMR (CDCl₃): Look for the diagnostic –CH₂– singlet around δ 4.5–4.7 ppm and the disappearance of the aldehyde proton (δ ~9.8 ppm).

Biological Potential & Mechanism of Action[2][3]

The 1,4-diphenylpyrrole scaffold is a privileged structure in drug discovery, often serving as a bioisostere for biaryl systems found in NSAIDs and kinase inhibitors.

Structure-Activity Relationship (SAR) Logic
  • Lipophilic Clamps (Positions 1 & 4): The two phenyl rings provide significant hydrophobic interaction energy. In COX-2 inhibition models, these rings typically dock into the hydrophobic channel of the enzyme [4].

  • H-Bond Anchor (Position 3): The hydroxymethyl group acts as a "warhead" or anchor. Unlike a methyl group, the –OH can donate and accept hydrogen bonds, potentially interacting with the catalytic tyrosine or serine residues in target enzymes.

  • Scaffold Rigidity: The pyrrole ring holds the two phenyl groups in a specific angular orientation, distinct from the linear arrangement in biphenyls.

Visualization: Pharmacophore Map

SAR Pyrrole Pyrrole Core (Scaffold) Ph1 N1-Phenyl (Hydrophobic Pocket A) Pyrrole->Ph1 Ph4 C4-Phenyl (Hydrophobic Pocket B) Pyrrole->Ph4 MeOH C3-Methanol (-CH2OH) (H-Bond Donor/Acceptor) Pyrrole->MeOH COX2 COX-2 Enzyme (Anti-inflammatory) Ph1->COX2 Van der Waals Microbial Microbial Cell Wall (Antifungal/Antibacterial) Ph1->Microbial Membrane Penetration Ph4->COX2 Pi-Stacking MeOH->COX2 H-Bonding (Ser-530)

Figure 2: Pharmacophore mapping of the molecule against potential biological targets.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative is limited, handling should follow protocols for substituted pyrroles and benzyl-like alcohols .

  • Hazards: Skin and eye irritant (Category 2). Potentially harmful if swallowed.

  • Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen). Pyrroles can be sensitive to light and oxidation over time (turning dark brown).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Synquest Labs. (2024). Product Data: (1,4-Diphenyl-1H-pyrrol-3-yl)methanol (CAS 1355334-89-2).[1][4][5] Retrieved from

  • RSC Advances. (2013).[6] Montmorillonite clay catalyzed synthesis of functionalized pyrroles. Royal Society of Chemistry.[6]

  • GuideChem. (2024). Chemical Properties of 1,4-diphenylpyrrole derivatives. Retrieved from

  • BenchChem. (2025). Phenyl(1H-pyrrol-3-yl)methanone: A Comprehensive Technical Review. Retrieved from

Sources

Technical Whitepaper: Electronic Properties of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol for Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (CAS: 1355334-89-2) represents a specialized class of functionalized N-aryl pyrroles . Unlike simple conducting polymers (e.g., polypyrrole), this molecule integrates a steric aryl scaffold with a reactive hydroxymethyl handle. This unique architecture positions it as a critical "anchor monomer" in material science—bridging the gap between conjugated organic semiconductors and surface-functionalized interfaces.

This guide analyzes its electronic structure, detailing its utility in organic light-emitting diodes (OLEDs) as a blue-emitting host, its role in corrosion inhibition via adsorption isotherms, and its potential as a precursor for bio-electronic interfaces .

Molecular Architecture & Electronic Structure

The electronic behavior of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is governed by the interplay between the electron-rich pyrrole core and the steric torsion of the phenyl substituents.

Structural Dynamics
  • Core Conjugation: The central pyrrole ring (6

    
    -electrons) provides aromatic stability.
    
  • N-Phenyl Substituent (Position 1): Due to steric repulsion with the

    
    -hydrogens (positions 2 and 5), the N-phenyl ring is twisted out of coplanarity with the pyrrole ring (dihedral angle typically 40–60°). This breaks effective conjugation , confining the HOMO largely to the pyrrole core.
    
  • C-Phenyl Substituent (Position 4): This ring maintains better planarity, extending the conjugation length and lowering the band gap.

  • Hydroxymethyl Group (Position 3): This is an auxochrome . While it does not participate in

    
    -conjugation, its oxygen atom exerts a weak inductive withdrawing effect (-I) and a mesomeric donating effect (+M), slightly raising the HOMO energy level compared to a naked pyrrole.
    
Frontier Molecular Orbitals (FMO)

The following values are derived from Density Functional Theory (DFT/B3LYP) studies on analogous 1,4-diphenylpyrrole derivatives (e.g., 3-acetyl-1,4-diphenylpyrrole).

PropertyValue (Estimated)Mechanistic Implication
HOMO Level -5.10 to -5.30 eVModerate oxidation potential; stable against ambient air oxidation but reactive enough for electropolymerization.
LUMO Level -1.80 to -2.10 eVHigh LUMO suggests poor electron injection; primarily a hole-transporting material.
Band Gap (

)
~3.1 – 3.3 eVFalls in the UV/Blue spectral region. Suitable as a host material for triplet emitters or a blue fluorescent emitter.
Dipole Moment ~2.5 – 3.0 DebyeThe hydroxymethyl group introduces a permanent dipole, facilitating orientation in Self-Assembled Monolayers (SAMs).
Visualization of Electronic Pathway

The following diagram illustrates the synthesis and electronic energy flow, highlighting the impact of substituents.

ElectronicStructure Precursor 1,4-Dicarbonyl Precursor Reaction Paal-Knorr Condensation Precursor->Reaction + Aniline Molecule (1,4-Diphenyl- 1H-pyrrol-3-yl)-methanol Reaction->Molecule Cyclization HOMO HOMO (-5.2 eV) Pyrrole-C4-Phenyl Localized Molecule->HOMO Electronic Characterization LUMO LUMO (-2.0 eV) High Energy (Hole Transport) Molecule->LUMO Sensor Surface Anchor (via -OH group) Molecule->Sensor H-Bonding OLED OLED Host (Blue Emission) HOMO->OLED Hole Injection

Caption: Synthesis pathway leading to the electronic state distribution and subsequent material applications.

Optoelectronic & Material Applications[1][2][3]

Organic Light-Emitting Diodes (OLEDs)

Due to its wide band gap (~3.2 eV), this molecule functions effectively as a host material or a hole-transport layer (HTL) .

  • Mechanism: The N-phenyl group prevents planar stacking in the solid state, which reduces aggregation-caused quenching (ACQ) . This is critical for maintaining high fluorescence quantum yields in thin films.

  • Emission: Exhibits deep blue fluorescence (

    
     nm) in solution.
    
Corrosion Inhibition

1,4-Diphenylpyrroles are potent corrosion inhibitors for mild steel in acidic media (e.g., 1M HCl).

  • Adsorption Mechanism: The pyrrole nitrogen lone pair and the

    
    -electrons of the phenyl rings coordinate with empty 
    
    
    
    -orbitals of surface Iron (Fe) atoms.
  • Role of -CH2OH: The hydroxyl group enhances solubility in aqueous acid and provides an additional anchoring point via oxygen, improving the Langmuir adsorption isotherm fit.

Bio-Electronic Interfaces

For drug development professionals, this molecule serves as a bio-isostere . The pyrrole scaffold is present in Atorvastatin and Ketorolac. In bio-electronics:

  • Biosensors: The -CH2OH group can be esterified to attach enzymes or antibodies, creating a conductive polymer backbone (if copolymerized) that communicates directly with biological recognition elements.

Experimental Protocols

Synthesis: Modified Paal-Knorr Condensation

Objective: Synthesize the core 1,4-diphenylpyrrole scaffold.

Reagents:

  • Phenacyl bromide (or equivalent 1,4-dicarbonyl precursor).

  • Aniline (1.0 eq).

  • Ethanol (Solvent).

  • Acetic Acid (Catalyst).

Protocol:

  • Preparation: Dissolve the dicarbonyl precursor (10 mmol) in Ethanol (50 mL).

  • Addition: Add Aniline (10 mmol) and glacial Acetic Acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Reduction (if starting from ketone/aldehyde): If the precursor yields an acetyl/formyl pyrrole, cool to 0°C and add Sodium Borohydride (

    
    , 2.0 eq) in Methanol. Stir for 2 hours.
    
  • Workup: Quench with water, extract with Dichloromethane (DCM), dry over

    
    .
    
  • Purification: Recrystallize from Methanol/Water to yield white/off-white crystals.

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine HOMO/LUMO levels.

Setup:

  • Working Electrode: Platinum disk or Glassy Carbon.

  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/AgCl (or

    
     for non-aqueous).
    
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile.
    

Procedure:

  • Dissolve the analyte (1 mM) in the electrolyte solution.

  • Deoxygenate by bubbling Nitrogen for 10 minutes.

  • Scan potential from -2.0 V to +1.5 V at a rate of 50–100 mV/s.

  • Calculation:

    • 
       (relative to vacuum).
      
    • 
      .
      
    • Note: If reduction is not observed, calculate LUMO using the optical band gap from UV-Vis:

      
      .
      

Quantitative Data Summary

ParameterExperimental/Calculated ValueMethodRelevance
Molecular Weight 249.31 g/mol Mass SpecStoichiometry
Melting Point 128 – 132 °CDSCThermal Stability
UV-Vis

290 nm, 320 nmSpectroscopy (DCM)Optical Gap
Solubility High: DMSO, DCM, MeOHLow: Water, HexaneVisualProcessing
Oxidation Onset +0.85 V vs Ag/AgClCVHOMO Calculation

References

  • Louroubi, A., et al. (2021).[2][3] "3-Acetyl-2,5-dimethyl-1,4-diphenylpyrrole: Synthesis, X-ray structure, DFT, TDDFT studies and anti-corrosion activity." Chemical Data Collections, 32, 100662.[3][4] Link

  • Balakrishna, A., et al. (2019).[3] "Paal–Knorr synthesis of pyrroles: from conventional to green synthesis." Catalysis Reviews, 61(1), 84-138. Link

  • BenchChem. (2025). "Technical Data: Phenyl(1H-pyrrol-3-yl)methanone and derivatives." BenchChem Compound Database. Link

  • GuideChem. (2025). "Chemical Properties of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (CAS 1355334-89-2)." Link

  • PubChem. (2025). "1H-Pyrrole-3-methanol Compound Summary." National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. All synthesis and electrochemical procedures should be performed by qualified personnel under appropriate safety protocols.

Sources

An In-Depth Technical Guide to the Synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol: History, Discovery, and Modern Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, a functionalized pyrrole with significant potential in medicinal chemistry. From the foundational principles of pyrrole synthesis to detailed experimental protocols, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active compounds, including natural products and synthetic drugs.[1] Its electron-rich nature makes it a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties. The strategic introduction of substituents, such as the hydroxymethyl group in (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, can significantly impact a molecule's bioactivity, making the development of efficient and regioselective synthetic routes a critical endeavor in drug discovery.

Historical Context: The Foundations of Pyrrole Synthesis

The journey to synthesizing complex pyrrole derivatives like (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is built upon a rich history of organic chemistry. The late 19th century saw the emergence of seminal methods for constructing the pyrrole ring, most notably the Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1885.[2] This robust reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions, to yield a substituted pyrrole.[3][4][5]

The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl, and subsequent dehydration to yield the aromatic pyrrole ring.[6][7]

While the Paal-Knorr synthesis remains a cornerstone of heterocyclic chemistry, its classical implementation often requires harsh reaction conditions and the availability of the requisite 1,4-dicarbonyl precursors can be a limitation.[5]

Modern Synthetic Strategies: A Two-Step Approach to (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

A more contemporary and regioselective approach to the synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol involves a two-step sequence:

  • Synthesis of the Aldehyde Precursor: Formation of 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde.

  • Reduction to the Alcohol: Conversion of the aldehyde to the target methanol derivative.

This strategy offers greater control over the placement of the functional group on the pyrrole ring.

Step 1: Synthesis of 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich pyrrole ring, leading to the introduction of a formyl group. For pyrroles, the formylation generally occurs at the most electron-rich position, which can be influenced by the substituents present on the ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,4-Diphenyl-1H-pyrrole

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not rise significantly. Stir the resulting mixture at 0°C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[8]

  • Reaction: To the freshly prepared Vilsmeier reagent at 0°C, add 1,4-diphenyl-1H-pyrrole (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DMF or dichloromethane.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (typically between room temperature and 80°C) for 1-6 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.[8]

  • Extraction and Isolation: Stir the mixture for 10-30 minutes. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford pure 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, hence the need for anhydrous solvents and a nitrogen atmosphere to prevent its decomposition.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0°C to control the reaction rate and prevent side reactions. The subsequent formylation may require heating to proceed at a reasonable rate, depending on the reactivity of the pyrrole substrate.

  • Neutralization: The workup with a mild base is crucial to neutralize the acidic reaction mixture and to hydrolyze the intermediate iminium salt to the final aldehyde product.

Diagram of Vilsmeier-Haack Reaction Workflow:

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier 0 °C ReactionMix Reaction Mixture Vilsmeier->ReactionMix Pyrrole 1,4-Diphenyl-1H-pyrrole Pyrrole->ReactionMix Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract Neutralize->Extract Purify Column Chromatography Extract->Purify Product 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde Purify->Product G cluster_reduction Reduction cluster_workup Workup & Purification Aldehyde 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde in MeOH Reaction Reaction Mixture Aldehyde->Reaction NaBH4 NaBH4 NaBH4->Reaction 0 °C to RT Quench Quench with H2O/HCl Reaction->Quench Extract Extract Quench->Extract Purify Purification Extract->Purify Product (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Purify->Product

Sources

A Technical Guide to the Crystallographic Analysis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol: A Keystone in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the methodologies and considerations for determining the single-crystal X-ray crystallographic data of the novel compound (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol. The three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological activity.[1][2][3] For researchers, scientists, and drug development professionals, obtaining high-resolution structural data is a critical step in the journey from a lead compound to a viable therapeutic agent.[4][5][6][7] This document will not only outline the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and reproducible approach to crystallographic analysis.

The Imperative of Structural Elucidation in Drug Discovery

The biological effect of a drug molecule is intrinsically linked to its three-dimensional structure.[2] The precise arrangement of atoms dictates how a molecule will interact with its biological target, such as an enzyme or a receptor.[1][6] For a compound like (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, a derivative of the biologically significant pyrrole scaffold, understanding its solid-state conformation is paramount.[8] This knowledge can inform:

  • Structure-Activity Relationship (SAR) Studies: By correlating specific structural features with biological activity, medicinal chemists can make informed decisions to optimize potency and selectivity.

  • Rational Drug Design: A high-resolution crystal structure provides the foundational data for computational modeling and the design of new analogs with improved pharmacokinetic and pharmacodynamic properties.[1]

  • Polymorph Screening: Different crystalline forms of a drug can exhibit varying solubility, stability, and bioavailability, making crystallographic characterization essential for formulation development.[3][6]

This guide will use (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol as a representative case study to illuminate the path from a synthesized compound to a refined crystal structure.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey to obtaining a crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.

The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography. A high-quality single crystal is the prerequisite for obtaining high-resolution diffraction data. For a novel organic molecule like (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, a systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystal Growth of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

  • Material Purity: Begin with the highest purity sample of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol. Impurities can inhibit crystallization or lead to poorly ordered crystals.

  • Solvent Selection: Prepare a saturated or near-saturated solution of the compound in a variety of solvents. Good starting points include:

    • Volatile solvents: Dichloromethane, Ethyl Acetate, Acetone

    • Less volatile solvents: Methanol, Ethanol, Isopropanol

    • Consider solvent mixtures to fine-tune solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Loosely cap a vial containing the solution and allow the solvent to evaporate slowly over several days to weeks. This is often the simplest and most effective method.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature. The decrease in solubility upon cooling can induce crystallization.

  • Crystal Harvesting: Once suitable single crystals (typically with dimensions of at least 0.1 mm in two dimensions) have formed, carefully harvest them using a cryoloop.[9]

The choice of crystallization method and solvent system is often empirical, and a parallel screening approach is highly recommended.

Illuminating the Lattice: Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal in hand, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[10][11]

Experimental Protocol: Data Collection

  • Crystal Mounting: The harvested crystal is mounted on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

  • X-ray Source: Monochromatic X-rays, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, are directed at the crystal.[10]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[12] A complete dataset is collected by systematically rotating the crystal through a range of angles.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the individual reflections.[12]

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

aicsd_crystallography_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: Workflow for Crystallographic Analysis.

From Diffraction to Structure: Solution and Refinement

The collected diffraction data contains information about the positions of the atoms in the crystal lattice. However, the phase information is lost during the experiment. The process of determining the crystal structure involves solving this "phase problem" and then refining the atomic positions.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: Direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. This iterative process refines the atomic coordinates, and thermal parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the model is chemically reasonable and fits the data well.

The Crystallographic Data: A Quantitative Look at (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

While the specific crystallographic data for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is not publicly available at the time of writing, a successful crystallographic experiment would yield the following key parameters, which are summarized in the table below.

Parameter Description Significance in Drug Design
Chemical Formula The elemental composition of the molecule.Confirms the identity of the compound.
Formula Weight The mass of one mole of the compound.Essential for various chemical calculations.
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).Provides information about the packing of molecules in the crystal.
Space Group A more detailed description of the crystal's symmetry.Informs on the chirality and packing interactions.
Unit Cell Dimensions The lengths of the edges (a, b, c) and the angles (α, β, γ) of the unit cell.Defines the basic repeating unit of the crystal lattice.
Volume The volume of the unit cell.Related to the density of the crystal.
Z The number of molecules in the unit cell.Provides information about the packing efficiency.
Density (calculated) The calculated density of the crystal.A physical property of the crystalline form.
Bond Lengths The distances between bonded atoms.Confirms the connectivity and can indicate bond order.
Bond Angles The angles between adjacent bonds.Defines the geometry around each atom.
Torsion Angles The dihedral angles that describe the conformation of the molecule.Crucial for understanding the 3D shape and potential for conformational changes.

From Data to Decisions: The Impact on Drug Development

The wealth of information obtained from a single-crystal structure analysis is a powerful tool for the drug development professional.[4][7] For (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, this data would enable:

  • Pharmacophore Modeling: The precise 3D arrangement of functional groups can be used to develop a pharmacophore model, which is essential for virtual screening and the design of new compounds with similar biological activity.

  • Understanding Intermolecular Interactions: The crystal packing reveals the non-covalent interactions (e.g., hydrogen bonds, π-stacking) that the molecule forms in the solid state. This can provide insights into how the molecule might interact with a biological target.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, protecting the novel compound and its crystalline forms.

Conclusion

The crystallographic analysis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, or any novel compound in a drug discovery pipeline, is a meticulous but invaluable process. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure, which is the cornerstone of modern structure-based drug design.[5][7] By following the rigorous protocols outlined in this guide, researchers can unlock the structural secrets of their compounds and accelerate the development of new and effective medicines.

References

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. Available at: [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Available at: [Link]

  • The future of crystallography in drug discovery - PMC. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. Available at: [Link]

  • X-ray single-crystal diffraction | FZU. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC. Available at: [Link]

  • Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. Available at: [Link]

  • Structure based drug discovery facilitated by crystallography - Drug Target Review. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • The role of crystallography in drug design - PMC - NIH. Available at: [Link]

  • (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol - PMC. Available at: [Link]

  • Crystallography and it's Role in Molecular Structures - Oriental Journal of Chemistry. Available at: [Link]

  • 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-2′,3′,5′,6′,7′,7a'-hexahydro-1′H-dispiro[acenaphthylene-1,3′-pyrrolizine-2′,3′′-chromane]-2, - NIH. Available at: [Link]

  • (PDF) Crystal Structure of 3,4-Diphenyl- - Amanote Research. Available at: [Link]

  • Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1 H -pyrrolo[2,3-b]pyridine - ResearchGate. Available at: [Link]

  • Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine - Taylor & Francis. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, three-step protocol for the laboratory-scale synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is designed for clarity, reproducibility, and high purity of the final product.

The synthesis begins with the construction of the 1,4-diphenylpyrrole core via the classic Paal-Knorr condensation.[1][2] This is followed by a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction to yield the key aldehyde intermediate.[3][4][5] The final step involves the chemoselective reduction of the aldehyde to the target primary alcohol using sodium borohydride.[6][7][8]

This guide explains the chemical principles behind each step, provides detailed procedural instructions, and includes safety protocols necessary for handling the reagents involved.

Overall Synthetic Scheme

The synthesis proceeds through two key intermediates as outlined below:

Synthetic_Pathway cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Aldehyde Reduction A 1,4-Diphenyl-1,4-butanedione + Aniline B 1,4-Diphenyl-1H-pyrrole (Intermediate I) A->B  p-TsOH, Toluene   C 1,4-Diphenyl-1H-pyrrole (Intermediate I) D 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde (Intermediate II) C->D  POCl₃, DMF   E 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde (Intermediate II) F (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (Final Product) E->F  NaBH₄, Methanol   Paal_Knorr_Mechanism A 1,4-Diketone + Amine B Protonation of Carbonyl A->B H⁺ C Nucleophilic Attack (Hemiaminal Formation) B->C R-NH₂ D Second Nucleophilic Attack (Cyclization) C->D Intramolecular E Dehydration Steps D->E - 2H₂O F Aromatic Pyrrole Product E->F

Caption: Simplified mechanism of the Paal-Knorr synthesis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1,4-Diphenyl-1,4-butanedione238.2810.0 g41.97
Aniline93.134.3 mL (4.4 g)47.24
p-Toluenesulfonic acid (p-TsOH)172.200.40 g2.32
Toluene-150 mL-
Ethanol-50 mL-
Saturated NaHCO₃ solution-100 mL-
Brine-50 mL-
Anhydrous MgSO₄-As needed-
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,4-diphenyl-1,4-butanedione (10.0 g, 41.97 mmol), aniline (4.3 mL, 47.24 mmol), p-toluenesulfonic acid (0.40 g, 2.32 mmol), and toluene (150 mL).

  • Heating and Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-6 hours or until no more water is collected.

  • Reaction Cooldown and Quench: Allow the reaction mixture to cool to room temperature. Transfer the toluene solution to a separatory funnel.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a solid. Recrystallize the solid from hot ethanol to yield pure 1,4-diphenyl-1H-pyrrole as off-white to pale yellow crystals.

  • Characterization: Dry the crystals under vacuum. Determine the yield and confirm the identity via melting point and spectroscopic methods (¹H NMR, ¹³C NMR).

Part 2: Synthesis of 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde (Intermediate II)

Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. [5][9]The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). [10]The electron-rich pyrrole ring attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the aldehyde. [9][11]For the 1,4-diphenyl-1H-pyrrole substrate, the C2 and C5 positions are sterically hindered and electronically deactivated by the phenyl groups, directing the formylation regioselectively to the C3 position.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Attack Electrophilic Attack Vilsmeier->Attack Pyrrole 1,4-Diphenyl-1H-pyrrole Pyrrole->Attack Iminium Iminium Intermediate Attack->Iminium Hydrolysis Aqueous Hydrolysis Iminium->Hydrolysis Aldehyde 3-Formylpyrrole Product Hydrolysis->Aldehyde

Caption: Key stages of the Vilsmeier-Haack formylation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1,4-Diphenyl-1H-pyrrole295.385.0 g16.93
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus oxychloride (POCl₃)153.332.0 mL (3.3 g)21.52
Dichloromethane (DCM)-50 mL-
Saturated NaHCO₃ solution-150 mL-
Ethyl Acetate-200 mL-
Anhydrous MgSO₄-As needed-
Step-by-Step Protocol
  • Vilsmeier Reagent Preparation: In a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (2.0 mL, 21.52 mmol) dropwise to the stirred DMF over 15 minutes, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1,4-diphenyl-1H-pyrrole (5.0 g, 16.93 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the cold Vilsmeier reagent over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40 °C (reflux of DCM) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Quench and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing 200 g of crushed ice and 100 mL of saturated NaHCO₃ solution, with vigorous stirring. Continue stirring until all the ice has melted and gas evolution has ceased.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure aldehyde.

Part 3: Synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (Final Product)

Principle: Chemoselective Aldehyde Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols. [6][12]It functions as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. [7]This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during the workup step furnishes the primary alcohol. [8]NaBH₄ is highly chemoselective and will not reduce other functional groups like esters or amides under these conditions. [13]

NaBH4_Reduction_Mechanism A Aldehyde (R-CHO) B Alkoxide Intermediate A->B 1. NaBH₄ (Hydride Attack) C Primary Alcohol (R-CH₂OH) B->C 2. H₂O/MeOH (Protonation)

Caption: Simplified mechanism for NaBH₄ reduction.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1,4-Diphenyl-1H-pyrrole-3-carbaldehyde323.393.0 g9.28
Sodium Borohydride (NaBH₄)37.830.70 g18.50
Methanol-100 mL-
Deionized Water-100 mL-
Ethyl Acetate-150 mL-
Anhydrous MgSO₄-As needed-
Step-by-Step Protocol
  • Reaction Setup: Dissolve 1,4-diphenyl-1H-pyrrole-3-carbaldehyde (3.0 g, 9.28 mmol) in methanol (100 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Addition of Reducing Agent: Add sodium borohydride (0.70 g, 18.50 mmol) portion-wise over 15 minutes to the cooled solution. Be cautious of initial gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quench and Workup: Cool the flask back to 0 °C. Slowly add deionized water (~50 mL) to quench the excess NaBH₄. Concentrate the mixture using a rotary evaporator to remove most of the methanol.

  • Extraction: Add more water (50 mL) and ethyl acetate (100 mL) to the flask. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter and evaporate the solvent to yield the crude product. The final product, (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Summary of Synthesis

StepReactionKey ReagentsTypical Yield
1Paal-Knorr Synthesis1,4-Diketone, Aniline, p-TsOH80-90%
2Vilsmeier-Haack FormylationPyrrole, POCl₃, DMF65-75%
3Aldehyde ReductionAldehyde, NaBH₄>90%

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • Aniline: Toxic and readily absorbed through the skin. Handle with care, using gloves and working in a fume hood.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions. Do not quench with strong acid.

  • Organic Solvents (Toluene, DCM, Methanol, Ethyl Acetate): Flammable and volatile. Use in a well-ventilated area and away from ignition sources.

References

Sources

Using (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol as a "Pivot" Intermediate in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (CAS: 1355334-89-2) represents a critical "pivot scaffold" in the synthesis of bioactive pyrrole derivatives. Unlike simple pyrroles, the 1,4-diphenyl substitution pattern mimics the pharmacophore core of several blockbuster drugs, most notably Atorvastatin (Lipitor) and various COX-2 inhibitors .

The C3-methanol moiety serves as a versatile synthetic handle, allowing for rapid diversification into aldehydes (for Wittig homologation), alkyl halides (for nucleophilic substitution), and esters. This guide details the optimized protocols for synthesizing, stabilizing, and utilizing this intermediate to access high-value biological targets.

Chemical Profile
PropertySpecification
IUPAC Name (1,4-Diphenyl-1H-pyrrol-3-yl)methanol
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water
Stability Sensitive to acid (polymerization risk); Oxidation-prone in air
Key Reactivity Benzylic-like nucleophilic substitution, Oxidation, Esterification

Part 2: Synthesis & Preparation Protocols

While this intermediate can be sourced commercially, in-house preparation ensures purity and allows for rapid analog generation. The most robust route avoids the regioselectivity issues of electrophilic aromatic substitution by constructing the pyrrole ring with substituents in place, followed by reduction.

Protocol A: Synthesis via Reduction of the Ester Precursor

Rationale: Direct formylation of 1,4-diphenylpyrrole typically favors the C2 position. Therefore, we utilize Ethyl 1,4-diphenyl-1H-pyrrole-3-carboxylate as the starting material, which is accessible via multicomponent condensation (e.g., Hantzsch-type or Van Leusen modification).

Reagents:

  • Ethyl 1,4-diphenyl-1H-pyrrole-3-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) — Preferred over NaBH₄ for ester reduction.

  • Anhydrous THF (Tetrahydrofuran)

  • Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets/powder (2.5 equiv). Stir for 10 mins to ensure suspension.

  • Addition: Dissolve the pyrrole-ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes.

    • Critical Control Point: Maintain temperature <5°C to prevent side reactions or ring reduction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The ester spot (high R_f) should disappear, replaced by the alcohol spot (lower R_f).

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL Water[1]
      
  • Workup: Stir vigorously until a granular white precipitate forms (aluminum salts). Filter through a Celite pad.[2] Wash the pad with warm THF.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Yield Expectation: 85–92%

Part 3: Application Workflows (The "Pivot")

The utility of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol lies in its ability to facilitate Divergent Synthesis .

Workflow 1: Homologation to Statin-like Side Chains (Wittig Route)

To synthesize HMG-CoA reductase inhibitors, the methanol group is oxidized to an aldehyde, then extended.

  • Oxidation: Treat the alcohol with MnO₂ (10 equiv) in DCM at reflux for 4 hours.

    • Why MnO₂? It is selective for allylic/benzylic alcohols and avoids over-oxidation to the carboxylic acid.

  • Wittig Reaction: React the resulting aldehyde with an ylide (e.g., (Triphenylphosphoranylidene)acetate) to form the

    
    -unsaturated ester.
    
Workflow 2: Conversion to Electrophile (Alkyl Halide)

For coupling with amines or thiols (e.g., for antimicrobial screening).

  • Reagent: Phosphorus Tribromide (PBr₃) or SOCl₂.

  • Conditions: 0°C in DCM.

  • Note: The resulting 3-(bromomethyl)-1,4-diphenylpyrrole is highly reactive. Use immediately without column purification to avoid decomposition.

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the central role of the methanol intermediate in accessing diverse pharmacological classes.

Pyrrole_Scaffold_Utility Precursor Ethyl 1,4-diphenyl- pyrrole-3-carboxylate Target (1,4-Diphenyl-1H-pyrrol-3-yl) methanol (The Pivot) Precursor->Target LiAlH4 Reduction (Protocol A) Aldehyde Pyrrole-3-carbaldehyde Target->Aldehyde MnO2 Oxidation Halide 3-(Chloromethyl)pyrrole Target->Halide SOCl2 / PBr3 Polymer Conducting Polymers (Material Science) Target->Polymer Electropolymerization (Surface Coating) Statin Statin Analogs (HMG-CoA Reductase) Aldehyde->Statin Wittig Homologation + Side chain extension Antimicrobial Amine/Thiol Adducts (Antimicrobial/Antifungal) Halide->Antimicrobial Nucleophilic Subst. (R-NH2 / R-SH)

Figure 1: Divergent synthetic pathways originating from the (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol scaffold.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Reduction) Moisture in THF or old LiAlH₄.Distill THF over Na/Benzophenone; Use fresh hydride source.
Polymerization (Black Tar) Acidic conditions during workup.Pyrroles are acid-sensitive. Ensure aqueous workup is neutral/basic. Use Rochelle's salt.
Incomplete Oxidation (MnO₂) Inactive MnO₂.Use "Activated" MnO₂ or heat to reflux.[2] Filter while hot to prevent product adsorption.
C2 vs C3 Regioisomerism Incorrect starting material synthesis.Verify the 1,4-substitution pattern of the ester precursor via NOESY NMR before reduction.

Part 6: References

  • Van Leusen, A. M., et al. (1972).[1] Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition of Toluenesulfonylmethyl Isocyanide to α,β-Unsaturated Ketones. Synthesis of 3,4-Disubstituted Pyrroles. Tetrahedron Letters.

    • Foundational method for synthesizing the 3,4-substituted pyrrole core.

  • Roth, B. D., et al. (1991). Inhibitors of Cholesterol Biosynthesis. 3. Tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one Inhibitors of HMG-CoA Reductase. 2. Effects of Introduction of Substituents at Positions 3 and 4 of the Pyrrole Nucleus. Journal of Medicinal Chemistry.

    • Establishes the SAR for 1,4-diphenylpyrroles in statin development.

  • BenchChem. (2025).[3] Technical Support: Synthesis of Phenyl(1H-pyrrol-3-yl)methanone and Derivatives.

    • Provides practical insights into handling pyrrole-3-methanone/methanol derivatives.

  • Gilow, H. M., & Jones, G. (1984). Synthesis of 3-Substituted Pyrroles via Manganese Dioxide Oxidation. Organic Syntheses.[4][5][6]

    • Standard protocol for the selective oxidation of pyrrole-methanols.

Sources

Unlocking the Potential of a Privileged Scaffold: A Guide to the Functionalization of the Hydroxymethyl Group in (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities and material properties.[1][2] The compound (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol represents a versatile scaffold, featuring a readily modifiable hydroxymethyl group at the 3-position. This hydroxyl moiety serves as a synthetic handle for a variety of chemical transformations, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the hydroxymethyl group in (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their synthetic endeavors.

I. Synthesis of the Starting Material: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

The journey into the functionalization of our target molecule begins with its synthesis. A robust and widely applicable method for the construction of the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5][6] In this case, the precursor 1,4-diphenyl-3-(hydroxymethyl)-1,4-butanedione can be cyclized with aniline under acidic conditions.

Protocol 1: Paal-Knorr Synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Rationale: The Paal-Knorr synthesis is a powerful tool for constructing substituted pyrroles. The mechanism involves the formation of a hemiaminal followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6] Acetic acid serves as a suitable acidic catalyst that facilitates both the initial condensation and the final dehydration steps without promoting side reactions often seen with stronger acids.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diphenyl-3-(hydroxymethyl)-1,4-butanedione (1.0 eq) in glacial acetic acid (10 mL per gram of dione).

  • Addition of Amine: Add aniline (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol.

II. Functionalization of the Hydroxymethyl Group

The primary alcohol of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is amenable to a variety of transformations, providing access to a diverse range of derivatives. The following sections detail key functionalization strategies.

A. Oxidation to the Aldehyde: A Gateway to Further Derivatization

The oxidation of the primary alcohol to the corresponding aldehyde, (1,4-Diphenyl-1H-pyrrol-3-yl)carbaldehyde, furnishes a key intermediate for reactions such as reductive amination, Wittig olefination, and further oxidation to the carboxylic acid. To avoid over-oxidation and preserve the sensitive pyrrole ring, mild oxidation conditions are paramount. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices.[6][7][8]

Workflow for Oxidation of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

start (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol swern Swern Oxidation (DMSO, Oxalyl Chloride, Et3N, -78 °C) start->swern Mild Oxidation dmp Dess-Martin Periodinane (DMP, CH2Cl2, rt) start->dmp Mild Oxidation aldehyde (1,4-Diphenyl-1H-pyrrol-3-yl)carbaldehyde swern->aldehyde dmp->aldehyde

Caption: Oxidation pathways to the corresponding aldehyde.

Protocol 2: Swern Oxidation

Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive chlorosulfonium salt.[9][10] This species reacts with the alcohol, and subsequent deprotonation by a hindered base like triethylamine (Et3N) leads to the aldehyde. The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates and prevent side reactions.[11]

Experimental Protocol:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) (10 mL) and cool to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.5 eq) in anhydrous DCM (5 mL) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq) in anhydrous DCM (10 mL) dropwise to the activated DMSO mixture. Stir for 30 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Work-up: Quench the reaction by adding water (20 mL). Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Rationale: The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as a mild and selective oxidizing agent.[7][8] The reaction proceeds at room temperature and is known for its high yields and compatibility with a wide range of functional groups.[12]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq) in anhydrous DCM (15 mL).

  • Addition of DMP: Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (1:1 mixture, 30 mL). Stir vigorously until the solid dissolves and the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Oxidation Method Key Reagents Temperature Typical Yield Advantages Disadvantages
Swern OxidationDMSO, Oxalyl Chloride, Et3N-78 °C to rt85-95%High yields, mild conditionsRequires low temperatures, malodorous byproducts[9]
Dess-Martin OxidationDess-Martin PeriodinaneRoom Temperature90-98%Mild, room temperature, high yieldsReagent can be explosive under certain conditions[8]
B. Conversion to Ethers and Esters

The hydroxymethyl group can be readily converted to ethers and esters, which are valuable for modifying the lipophilicity and pharmacokinetic properties of the parent molecule.

Functionalization Pathways for Ether and Ester Synthesis

alcohol (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol halide 3-(Halomethyl)-1,4-diphenyl-1H-pyrrole alcohol->halide SOCl2 or PBr3 ester Ester Derivative alcohol->ester Esterification (R-COOH, Acid catalyst) alcohol->ester Mitsunobu Reaction (R-COOH, DEAD, PPh3) ether Ether Derivative halide->ether Williamson Ether Synthesis (R-OH, Base)

Caption: Key strategies for ether and ester formation.

Protocol 4: Williamson Ether Synthesis via the Halomethyl Intermediate

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][13] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[14][15][16] This two-step approach first converts the hydroxymethyl group to a more reactive halomethyl group.

Step 1: Synthesis of 3-(Chloromethyl)-1,4-diphenyl-1H-pyrrole

  • Reaction Setup: Dissolve (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the solution. A small amount of pyridine (catalytic) can be added to scavenge the HCl byproduct.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Extract with DCM (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chloromethyl derivative, which can often be used in the next step without further purification.

Step 2: Ether Formation

  • Alkoxide Formation: In a separate flask, dissolve the desired alcohol (R-OH, 1.5 eq) in an anhydrous solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 3-(chloromethyl)-1,4-diphenyl-1H-pyrrole (1.0 eq) in the same anhydrous solvent.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and purify by column chromatography.

Protocol 5: Mitsunobu Reaction for Ester and Ether Synthesis

Rationale: The Mitsunobu reaction is a powerful tool for the dehydrative coupling of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid or a phenol, under mild, neutral conditions.[17][18][19][20][21] The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for our primary alcohol. It utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[22][23][24]

Experimental Protocol (for Esterification):

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.

Functionalization Method Key Reagents Typical Yield Key Considerations
Ether Synthesis Williamson (via Halide)SOCl2 or PBr3, then R-OH/Base60-80% (two steps)Two-step process; requires strong base.[2][13]
Ester Synthesis Acid-CatalyzedR-COOH, H2SO4 (cat.)70-90%Equilibrium reaction; may require removal of water.
Ester/Ether Synthesis Mitsunobu ReactionR-COOH/R-OH, DEAD, PPh375-95%Mild conditions, broad scope; purification can be challenging.[17][18]
C. Conversion to Other Functional Groups

The hydroxymethyl group can be transformed into other valuable functionalities, such as azides, which are precursors to amines or can be used in click chemistry.

Protocol 6: Synthesis of 3-(Azidomethyl)-1,4-diphenyl-1H-pyrrole via Mitsunobu Reaction

Rationale: The Mitsunobu reaction provides a direct and mild route to introduce the azide functionality from the corresponding alcohol using hydrazoic acid (HN3), which can be generated in situ or used as a solution.[20]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL) and cool to 0 °C.

  • Azide Source: Carefully add a solution of hydrazoic acid in toluene or a solution of sodium azide followed by an acid (e.g., acetic acid) to generate HN3 in situ. Alternatively, diphenylphosphoryl azide (DPPA) can be used as a safer source of the azide nucleophile.[7]

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction with a saturated solution of sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography. Caution: Hydrazoic acid and organic azides are potentially explosive and should be handled with appropriate safety precautions.

III. Conclusion

The functionalization of the hydroxymethyl group in (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore these transformations. The choice of method will depend on the desired functional group, the scale of the reaction, and the available resources. By understanding the underlying principles of each reaction, scientists can troubleshoot and optimize these procedures to achieve their synthetic goals.

IV. References

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  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • Chen, Y., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.

  • Organic Syntheses. (n.d.). Dess-Martin Periodinane Oxidation.

  • BYJU'S. (n.d.). Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure.

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

  • Chemistry Steps. (2025). Mitsunobu Reaction.

  • Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][3][4]OXAZABOROLE-BORANE COMPLEX.

  • Organic Synthesis. (n.d.). Mitsunobu reaction.

  • Chemistry Notes. (2022). Mitsunobu reaction mechanism: 2 new application. [Link]

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction.

  • Sigma-Aldrich. (n.d.). Dess–Martin Periodinane.

  • BenchChem. (n.d.). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives.

  • Wikipedia. (2023). Dess–Martin oxidation. [Link]

  • Beh, M. H. R., et al. (2020). Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride. Canadian Journal of Chemistry, 98(11), 698-705.

  • J&K Scientific LLC. (2025). Mitsunobu Reaction.

  • Bouzina, A., et al. (2025). Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. Molecular Diversity.

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Beh, M. H. R., et al. (2020). Synthesis of sulfenyl dipyrroles via reaction of α-free pyrroles with thionyl chloride. Canadian Journal of Chemistry, 98(11), 698-705.

  • Chemistry Steps. (2020). Swern Oxidation.

  • Sharma, A., et al. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Synthetic Communications, 50(19), 2883-2908.

  • Colombo, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.

  • Alfa Chemistry. (2024). Swern Oxidation.

  • Manabe, Y. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia.

  • Master Organic Chemistry. (2015). PBr3 and SOCl2.

  • BenchChem. (n.d.). Technical Support Center: Phenyl(1H-pyrrol-3-yl)methanone Synthesis.

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  • Xi, Z., et al. (2006). An Efficient Procedure for the Synthesis of Polysubstituted Pyrroles in an Ionic Liquid. Zeitschrift für Naturforschung B, 61(2), 199-204.

  • Syrris, Inc. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.

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Sources

Application Note: Oxidation Procedures for Converting (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol to 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the preparation of key intermediates for pharmaceutical and materials science applications. This guide provides a detailed examination of robust and mild oxidation procedures for the conversion of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol to its corresponding aldehyde, 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde. The electron-rich nature of the pyrrole ring system demands oxidation methods that are both highly selective and operate under non-harsh conditions to prevent over-oxidation to the carboxylic acid or degradation of the heterocyclic core. We present in-depth protocols and mechanistic insights for three field-proven methods: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Parikh-Doering Oxidation. This document is intended for researchers, chemists, and process development professionals seeking to optimize this critical synthetic step.

Introduction: The Challenge of Oxidizing Pyrrole-based Alcohols

3-Formylpyrroles are valuable synthons, serving as precursors to a wide array of more complex molecular architectures. The aldehyde functionality provides a versatile handle for subsequent C-C bond formations, reductive aminations, and other derivatizations. The substrate , (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, features a primary alcohol appended to an electron-rich and sterically accessible position of the pyrrole nucleus.

The primary challenge in this transformation is to effect the oxidation with high fidelity, avoiding two principal pitfalls:

  • Over-oxidation: Primary alcohols can be readily oxidized further to carboxylic acids, a common side reaction with more aggressive, traditional oxidants like chromium-based reagents.[1][2]

  • Substrate Degradation: The pyrrole ring is susceptible to decomposition under strongly acidic or harsh oxidative conditions.

Therefore, the choice of oxidant is critical. This guide focuses on three methods renowned for their mildness, selectivity, and broad functional group tolerance, making them ideal candidates for this sensitive substrate.[3][4][5]

Comparative Overview of Recommended Oxidation Methods

Choosing the optimal method depends on several factors including available laboratory equipment (cryogenic capabilities), reaction scale, cost of reagents, and safety protocols. The following table provides a high-level comparison to guide the initial selection process.

FeatureSwern OxidationDess-Martin Periodinane (DMP)Parikh-Doering Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane (DMP)DMSO, Sulfur Trioxide Pyridine Complex, Triethylamine
Typical Temperature Cryogenic (-78 °C to -60 °C)[5]Room Temperature (RT)[4][6]0 °C to Room Temperature (RT)[7]
Key Advantages Inexpensive, high yields, wide functional group tolerance.[3][8]Very mild, neutral pH, operationally simple, fast reaction times.[4][6]Milder temperature than Swern, operationally simple, avoids oxalyl chloride.[7][9]
Key Disadvantages Requires strict low-temperature control; malodorous dimethyl sulfide (DMS) byproduct; toxic CO gas evolution.[3][10]Reagent is expensive and potentially explosive (shock-sensitive); produces iodine-containing byproducts.[11]Can require a large excess of reagents; SO₃·Py is hygroscopic.[7][12]
Workup Complexity Aqueous quench and extraction; requires careful handling of DMS odor.[3]Basic quench (NaHCO₃/Na₂S₂O₃) to remove iodine byproducts.[4][11]Aqueous quench and extraction.

Method 1: The Swern Oxidation

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes using activated dimethyl sulfoxide (DMSO).[10] Its reputation is built on exceptionally mild conditions that preserve most sensitive functional groups.[3]

Principle and Mechanism

The reaction proceeds in three main stages:

  • Activation of DMSO: At low temperature (-78 °C), DMSO reacts with an electrophilic activator, typically oxalyl chloride, to form chloro(dimethyl)sulfonium chloride, with the evolution of CO and CO₂ gas.[3]

  • Alcohol Addition: The alcohol substrate attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, forming a key alkoxysulfonium salt intermediate.[3][10]

  • Elimination: A hindered non-nucleophilic base, such as triethylamine (Et₃N), is added. The base deprotonates the carbon adjacent to the oxygenated sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium salt.[3][13]

The deprotonation of the alkoxysulfonium intermediate is often the rate-determining step.[13] Strict adherence to low temperatures is crucial to prevent side reactions.[10]

Swern_Mechanism cluster_activation Step 1: DMSO Activation cluster_addition Step 2: Alcohol Addition cluster_elimination Step 3: Base-Induced Elimination DMSO DMSO Activator Chloro(dimethyl)sulfonium Chloride DMSO->Activator -CO, -CO₂ Oxalyl Oxalyl Chloride Oxalyl->Activator AlkoxySalt Alkoxysulfonium Salt Activator->AlkoxySalt Reacts with Alcohol (Pyr)-CH₂OH Alcohol->AlkoxySalt Activator_ref Chloro(dimethyl)sulfonium Chloride Ylide Sulfur Ylide AlkoxySalt->Ylide + Triethylamine Aldehyde (Pyr)-CHO (Product) Ylide->Aldehyde Intramolecular Elimination DMS DMS Ylide->DMS AlkoxySalt_ref Alkoxysulfonium Salt

Caption: Swern Oxidation Mechanism.
Detailed Experimental Protocol

Materials:

  • (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 eq)

  • Oxalyl Chloride (1.5 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Dry ice/acetone bath

  • Standard glassware, dried in an oven

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under a nitrogen or argon atmosphere.

  • Activation: Charge the flask with anhydrous DCM (approx. 10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) dropwise via an addition funnel. Subsequently, add a solution of anhydrous DMSO (2.5 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 20 minutes at -78 °C.[5]

  • Alcohol Addition: Dissolve the (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the activated mixture. Maintain the temperature at -78 °C. Stir for 45 minutes.[5]

  • Elimination: Add triethylamine (5.0 eq) dropwise, again ensuring the temperature remains below -65 °C. After the addition is complete, stir the reaction at -78 °C for 15 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours.[5]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.

Expert Insights & Troubleshooting
  • Temperature Control is Paramount: Allowing the reaction to warm prematurely after DMSO activation or during alcohol addition can lead to the formation of methylthiomethyl (MTM) ether byproducts.[10]

  • Odor Management: The byproduct dimethyl sulfide (DMS) has a notoriously unpleasant and pervasive odor.[3] All operations, including the workup, should be conducted in a well-ventilated fume hood. Rinsing contaminated glassware with a bleach solution will oxidize the DMS to odorless DMSO.[3]

  • Gas Evolution: The initial activation step produces CO and CO₂. Ensure the system is not closed and has adequate venting to a bubbler.

Method 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane or DMP), for a highly selective and mild oxidation.[4]

Principle and Mechanism

The reaction is typically performed at room temperature in chlorinated solvents like DCM.[6] The mechanism involves an initial ligand exchange where the alcohol substrate displaces an acetate group on the hypervalent iodine center. A subsequent deprotonation step forms a key intermediate. This intermediate undergoes an intramolecular elimination, where an acetate ligand acts as a base to abstract the α-hydrogen from the alcohol, leading to the formation of the aldehyde, acetic acid, and the reduced iodinane byproduct.[1][14] The reaction is often complete within a few hours.[4]

DMP_Mechanism Start (Pyr)-CH₂OH + DMP Ligand_Exchange Ligand Exchange (Alcohol displaces Acetate) Start->Ligand_Exchange Intermediate Periodinane Intermediate Ligand_Exchange->Intermediate Elimination Intramolecular Elimination (Acetate acts as base) Intermediate->Elimination Products (Pyr)-CHO + Acetic Acid + Reduced Iodinane Elimination->Products

Caption: Dess-Martin Oxidation Workflow.
Detailed Experimental Protocol

Materials:

  • (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 10% aqueous Na₂S₂O₃ solution

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq) and anhydrous DCM (10-20 volumes).

  • Reagent Addition: Add the Dess-Martin Periodinane (1.2-1.5 eq) to the solution in one portion at room temperature.[11]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 1-4 hours.[4][11]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography.

Expert Insights & Troubleshooting
  • Reagent Purity and Safety: DMP is shock-sensitive and should be handled with care.[11] Its quality can affect reaction efficiency; use a reliable commercial source or freshly prepared reagent.

  • Acid-Sensitive Substrates: The reaction produces two equivalents of acetic acid, which can be problematic for highly acid-labile substrates.[6] For such cases, the reaction can be buffered by adding a mild base like pyridine or solid NaHCO₃ to the reaction mixture.[6]

  • Rate Acceleration: The addition of a small amount of water to the reaction mixture has been reported to accelerate the rate of oxidation.[4][6]

Method 3: The Parikh-Doering Oxidation

The Parikh-Doering oxidation is another activated-DMSO method that offers a significant operational advantage over the Swern protocol by avoiding cryogenic temperatures.[7]

Principle and Mechanism

In this procedure, DMSO is activated by the sulfur trioxide pyridine complex (SO₃·Py).[12] This complex is a stable, easily handled solid. The mechanism follows a similar pathway to the Swern oxidation:

  • Activation: DMSO reacts with SO₃·Py to form an electrophilic sulfur intermediate.[7][15]

  • Alcohol Attack: The alcohol adds to this intermediate to form an alkoxysulfonium species.

  • Elimination: A base (e.g., triethylamine) facilitates an intramolecular elimination to produce the aldehyde, DMS, and the protonated base.[7][12]

The reaction can often be run at 0 °C or room temperature, making it more convenient for labs without dedicated cryogenic equipment.[7]

ParikhDoering_Mechanism Reagents DMSO + SO₃•Pyridine Activation Activation of DMSO Reagents->Activation Alcohol_Add Addition of (Pyr)-CH₂OH Activation->Alcohol_Add Alkoxy_Salt Alkoxysulfonium Intermediate Alcohol_Add->Alkoxy_Salt Base_Elim Base-mediated Elimination (+ Triethylamine) Alkoxy_Salt->Base_Elim Products (Pyr)-CHO + DMS Base_Elim->Products

Caption: Parikh-Doering Oxidation Pathway.
Detailed Experimental Protocol

Materials:

  • (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃·Py) (2.0-3.0 eq)

  • Anhydrous DMSO

  • Anhydrous Dichloromethane (DCM) (as cosolvent)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0-5.0 eq)

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (1.0 eq) and triethylamine (3.0-5.0 eq) in a mixture of anhydrous DMSO and anhydrous DCM (e.g., 1:1 ratio).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the SO₃·Py complex (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding ice-cold water. Extract the mixture several times with an organic solvent like ethyl acetate.

  • Extraction: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Expert Insights & Troubleshooting
  • Reagent Handling: The SO₃·Py complex is hygroscopic and should be handled in a dry environment. Impurities in commercial batches can sometimes affect reactivity.[16]

  • Solvent Choice: While the reaction can be run in neat DMSO, using DCM as a cosolvent often improves handling and simplifies the workup.[7]

  • Stoichiometry: Some substrates may require a larger excess of the DMSO/SO₃·Py complex and base to achieve full conversion.[7] Optimization of stoichiometry is recommended for new substrates.

Conclusion

The conversion of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol to 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde can be successfully achieved using several mild oxidation protocols.

  • The Swern Oxidation is a cost-effective and robust choice, provided that stringent temperature control and appropriate handling of byproducts are feasible.

  • The Dess-Martin Periodinane (DMP) Oxidation offers supreme operational simplicity and mild, room-temperature conditions, making it an excellent choice for rapid, small-scale synthesis, though reagent cost and safety are considerations for scale-up.

  • The Parikh-Doering Oxidation presents a valuable compromise, avoiding the cryogenic temperatures of the Swern protocol while using less expensive reagents than the DMP method, making it highly adaptable for various laboratory settings.

The selection of the most suitable protocol should be based on a careful evaluation of the specific experimental constraints, including scale, available equipment, and economic factors. All three methods demonstrate high selectivity and are well-suited for the sensitive pyrrole-containing substrate.

References

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition St
  • Dess–Martin oxid
  • Swern Oxid
  • Swern oxid
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
  • Parikh–Doering oxid
  • DMSO –Oxalyl Chloride, Swern Oxid
  • Parikh–Doering oxid
  • Dess-Martin Oxid
  • Dess–Martin periodinane (DMP)
  • Parikh-Doering Oxid
  • Parikh-Doering oxid
  • CHEM 330 Topics Discussed on Nov.
  • DMSO Oxid
  • A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
  • Dess and Martin mechanisms of DMP mediated alcohol oxidation can justify the higher efficiency using excess DMP.
  • DMSO – Pyridine-SO3 (Parikh-Doering). Wordpress.
  • Parikh-Doering Oxidation.
  • Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. YouTube.
  • Alcohol to Aldehyde/Ketone using Swern Oxid
  • Oxidation of an alcohol to an aldehyde. Thieme.
  • Swern Oxid
  • Lecture 10 - Dess-Martin periodinane oxid
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis.
  • Dess-Martin-Periodinane oxid

Sources

Application Note: Reduction Methods Involving (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The 1,4-diphenyl-1H-pyrrole scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the hydrophobic core in various pharmacophores, including statin analogs (e.g., atorvastatin intermediates) and kinase inhibitors[1]. Within this chemical space, (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol acts as a critical synthetic node. It can be synthesized via the reduction of its corresponding aldehyde/ketone, and it can be further reduced (deoxygenated) to yield a stable 3-methyl-1,4-diphenyl-1H-pyrrole derivative.

This application note details field-proven, self-validating protocols for both the generation and the subsequent deoxygenative reduction of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol. By understanding the electronic properties of the pyrrole ring, researchers can achieve high chemoselectivity without compromising the structural integrity of the heterocycle.

Mechanistic Insights and Causality

Synthesis via Chemoselective Carbonyl Reduction

To synthesize the methanol derivative from 1,4-diphenyl-1H-pyrrole-3-carbaldehyde, Sodium Borohydride (


)  in a protic solvent (methanol or ethanol) is the reagent of choice[2][3].
  • Causality: While Lithium Aluminum Hydride (

    
    ) is a potent reducing agent, it can coordinate strongly with the unprotected pyrrole nitrogen, leading to intractable emulsions during aqueous workup. Furthermore, 
    
    
    
    carries a risk of over-reduction.
    
    
    provides a mild, chemoselective hydride transfer to the electrophilic carbonyl carbon. The protic solvent facilitates the reaction by coordinating to the carbonyl oxygen, increasing its electrophilicity, and rapidly solvolyzing the intermediate borate complex.
Deoxygenative Reduction to the Methyl Derivative

Converting the (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol into 3-methyl-1,4-diphenyl-1H-pyrrole requires the cleavage of the C-O bond. This is elegantly achieved using Triethylsilane (


) and Trifluoroacetic Acid (TFA) [4][5].
  • Causality: The electron-rich nature of the pyrrole ring makes the 3-position highly analogous to a benzylic or allylic system. Protonation of the hydroxyl group by TFA leads to the loss of water, generating a highly resonance-stabilized carbocation (an aza-fulvenium intermediate). Triethylsilane acts as a mild, sterically bulky hydride donor that selectively intercepts this cation. This ionic reduction strictly avoids transition-metal catalyzed hydrogenations (e.g.,

    
     with 
    
    
    
    ), which risk unwanted hydrogenation of the pyrrole or the appended phenyl rings.

Experimental Protocols

Protocol A: Borohydride Reduction to (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Self-Validating System: The reaction progress is easily monitored by TLC (Thin Layer Chromatography). The disappearance of the UV-active, less polar aldehyde spot and the appearance of a more polar alcohol spot confirm conversion.

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diphenyl-1H-pyrrole-3-carbaldehyde (5.0 mmol) in anhydrous methanol (25 mL).

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Add Sodium Borohydride (

    
    , 7.5 mmol, 1.5 eq) portion-wise over 10 minutes to control the evolution of hydrogen gas.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
     (10 mL). Note: Avoid strong acids which may polymerize the electron-rich pyrrole.
    
  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol.
    
Protocol B: Triethylsilane-Mediated Deoxygenation

Self-Validating System: The generation of the intermediate carbocation often results in a transient color change (typically deep yellow/orange) upon TFA addition, which fades as the silane donates the hydride.

  • Setup: Dissolve the (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (3.0 mmol) in anhydrous Dichloromethane (

    
    , 15 mL) under an inert argon atmosphere.
    
  • Silane Addition: Add Triethylsilane (

    
    , 9.0 mmol, 3.0 eq) via syringe.
    
  • Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA, 15.0 mmol, 5.0 eq) dropwise. A transient color change indicates the formation of the stabilized cation.

  • Reaction: Stir at 0 °C for 30 minutes, then allow warming to room temperature for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture into cold saturated aqueous

    
     (30 mL) to neutralize the TFA. Extract with 
    
    
    
    (
    
    
    mL).
  • Purification: Dry the organic phase over

    
    , concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate 3-methyl-1,4-diphenyl-1H-pyrrole.
    

Quantitative Data Summary

The following table summarizes the expected outcomes and chemoselectivity profiles for the two reduction workflows.

Starting MaterialReagentsSolventTempProductYield (%)Chemoselectivity Profile
1,4-Diphenyl-1H-pyrrole-3-carbaldehyde

(1.5 eq)
Methanol0 °C to RT(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol85–92High (Preserves pyrrole ring and N-H)
(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

(3.0 eq), TFA (5.0 eq)

0 °C to RT3-Methyl-1,4-diphenyl-1H-pyrrole78–85High (Reduces benzylic-like alcohol without ring hydrogenation)

Synthetic Workflow Visualization

G A 1,4-Diphenyl-1H-pyrrole- 3-carbaldehyde B (1,4-Diphenyl-1H-pyrrol- 3-yl)-methanol A->B NaBH4, MeOH 0 °C to RT C 3-Methyl-1,4-diphenyl- 1H-pyrrole B->C Et3SiH, TFA CH2Cl2, 0 °C to RT

Figure 1: Bidirectional redox workflow involving (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol derivatives.

References

  • Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin. Google Patents (WO2012145808A1).
  • A convenient synthesis of pyrrole-3-carboxaldehyde. ResearchGate. Available at:[Link]

  • Synthesis of 1h-pyrrolo[2,3-b]pyridin derivatives that modulate kinases. Google Patents (EP3292122B1).
  • Chiral Synthesis of a Pyrrolizidine Alkaloid, (-)-Heliotridane. Clockss.org. Available at: [Link]

Sources

Application Note: Scalable Production of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, scalable protocol for the synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol . The methodology prioritizes process chemistry principles—minimizing chromatographic purification, utilizing robust reagents, and ensuring safety on gram-to-kilogram scales.

Executive Summary

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is a critical heterocyclic scaffold, often serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and HMG-CoA reductase inhibitors. While traditional Paal-Knorr syntheses often fail to achieve the specific 1,4-substitution pattern without polysubstitution, this guide utilizes a modified Van Leusen Pyrrole Synthesis followed by a copper-catalyzed N-arylation. This route ensures high regioselectivity (placing phenyls strictly at N1 and C4) and scalability.

Key Advantages of This Protocol:

  • Regiocontrol: Guarantees the 3,4-substitution pattern via the Van Leusen mechanism.

  • Scalability: Avoids hazardous azides or unstable 1,4-dicarbonyl intermediates.

  • Purification: Designed to rely on crystallization rather than column chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into three distinct, modular stages:

  • Ring Construction: Formation of the pyrrole core with C4-phenyl and C3-ester functionality using Tosylmethyl Isocyanide (TosMIC).

  • N-Functionalization: Introduction of the N1-phenyl group via Ullmann-type coupling.

  • Functional Group Interconversion: Reduction of the C3-ester to the target methanol.

SynthesisRoute SM1 Ethyl Cinnamate (Starting Material) Int1 Ethyl 4-phenyl-1H-pyrrole- 3-carboxylate SM1->Int1 Step 1: Cyclization (NaH, THF/DMSO) TosMIC TosMIC TosMIC->Int1 Int2 Ethyl 1,4-diphenyl-1H-pyrrole- 3-carboxylate Int1->Int2 Step 2: N-Arylation (Ph-I, CuI, Ligand) Target (1,4-Diphenyl-1H-pyrrol- 3-yl)-methanol Int2->Target Step 3: Reduction (Red-Al or LiAlH4)

Caption: Modular synthetic pathway designed for regioselective assembly of the 1,4-diphenylpyrrole core.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

Rationale: The reaction of


-unsaturated esters with TosMIC is the most reliable method to access 3-carboxylate-4-aryl pyrroles with H-atoms at C2 and C5.

Reagents:

  • Ethyl cinnamate (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Sodium hydride (NaH, 60% in oil) (1.2 equiv) or Potassium tert-butoxide (1.2 equiv)

  • Solvent: THF/DMSO (2:1 ratio)

Protocol:

  • Setup: In a flame-dried 3-neck flask under nitrogen, suspend NaH (1.2 equiv) in dry THF/DMSO (2:1). Cool to 0°C.[1][2]

  • Addition: Add a solution of TosMIC (1.1 equiv) and Ethyl cinnamate (1.0 equiv) in THF dropwise over 30 minutes. Note: Evolution of hydrogen gas will occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of ethyl cinnamate.

  • Quench: Carefully quench with water at 0°C.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3][4]

  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Heptane.

    • Expected Yield: 65–75%

    • Appearance: Off-white solid.

Step 2: N-Arylation (Ullmann Coupling)

Rationale: Direct N-arylation is preferred over constructing the ring with aniline, which often leads to regiochemical mixtures in Paal-Knorr type reactions.

Reagents:

  • Ethyl 4-phenyl-1H-pyrrole-3-carboxylate (from Step 1)[5][6][7]

  • Iodobenzene (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine (20 mol%)

  • Base: Potassium Phosphate (K3PO4) (2.0 equiv)

  • Solvent: Toluene or Dioxane

Protocol:

  • Charging: Charge the reactor with the pyrrole substrate, K3PO4, and CuI. Purge with nitrogen.

  • Solvent/Reagents: Add Toluene, Iodobenzene, and the Ligand.

  • Reaction: Heat to reflux (110°C) for 12–24 hours. The reaction color usually changes from blue/green to brown.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.[2]

  • Purification: Concentrate the filtrate. The product, Ethyl 1,4-diphenyl-1H-pyrrole-3-carboxylate , is often crystalline. Recrystallize from hot Ethanol.

    • Expected Yield: 80–90%

Step 3: Reduction to (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Rationale: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is recommended over LiAlH4 for scale-up due to its higher solubility in toluene and non-pyrophoric nature, though LiAlH4 is perfectly acceptable for gram-scale.

Reagents:

  • Ethyl 1,4-diphenyl-1H-pyrrole-3-carboxylate (1.0 equiv)

  • Red-Al (3.5 M in Toluene) (2.5 equiv) or LiAlH4 (2.0 equiv)

  • Solvent: Anhydrous Toluene or THF

Protocol:

  • Setup: Dissolve the ester in anhydrous Toluene under nitrogen. Cool to 0°C.[1][2]

  • Reduction: Add Red-Al solution dropwise, maintaining internal temperature <10°C.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (conversion of non-polar ester to polar alcohol).

  • Quench (Fieser Method for LiAlH4 or Rochelle's Salt for Red-Al):

    • For Red-Al: Cool to 0°C. Slowly add 20% aqueous Rochelle's salt (Potassium Sodium Tartrate). Stir vigorously for 1 hour until two clear layers form (breaking the aluminum emulsion).

  • Isolation: Separate phases. Extract aqueous phase with Toluene or EtOAc. Combine organics, wash with brine, dry, and concentrate.[1][3][4]

  • Final Purification: Recrystallize from Toluene/Heptane or DCM/Hexane.

    • Target:(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

    • Expected Yield: 85–95%

Process Safety & Troubleshooting

Process StepHazardMitigation Strategy
Step 1 (NaH) H2 Evolution, PyrophoricUse solid addition funnels or slurry transfers. Ensure active N2 sweep.
Step 1 (TosMIC) Thermal DecompositionDo not overheat during drying. Store below 25°C.
Step 2 (CuI) Heavy Metal WasteDispose of copper waste separately. Use Celite filtration to capture solids.
Step 3 (Reduction) Exothermic, H2 GasControl addition rate. Quench slowly at 0°C. Use Rochelle's salt to avoid emulsions.

Troubleshooting Table:

  • Low Yield in Step 1: Ensure solvents are anhydrous. Water kills the TosMIC anion.

  • Incomplete N-Arylation: Oxygen poisoning of the Cu catalyst. Ensure rigorous degassing (sparging) of Toluene before heating.

  • Aluminum Emulsion in Step 3: Do not rush the quench. Stirring with Rochelle's salt for >1 hour is critical for phase separation.

Analytical Data Summary (Expected)

ParameterSpecificationNotes
Appearance White to Off-White Crystalline Solid
1H NMR (CDCl3)

4.60 (s, 2H, CH2OH)
Diagnostic peak for reduction success.
1H NMR (Aromatic)

6.90 - 7.50 (m, 12H)
10 Ph protons + 2 Pyrrole protons (C2, C5).
Mass Spec (ESI) [M+H]+ = 250.12Consistent with C17H15NO.
Melting Point 120–125°CRange depends on polymorphic form.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977, 42(19), 3114–3118. Link

  • Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[8] Journal of Organic Chemistry, 2004, 69(17), 5578–5587. Link

  • BenchChem Technical Support. "Protocol for Van Leusen Pyrrole Synthesis and Troubleshooting." BenchChem Application Notes, 2025. Link

  • Organic Chemistry Portal. "Reduction of Carboxylic Acids and Esters." Organic Chemistry Portal Protocols. Link

Sources

Application Note: Handling and Storage Protocols for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is a specialized heterocyclic building block often utilized in structure-activity relationship (SAR) studies for kinase inhibition or as a precursor in the synthesis of bioactive alkaloids.

Unlike simple alcohols, this compound features a hydroxymethyl group attached to an electron-rich pyrrole ring . This structural motif creates a specific vulnerability: the potential for acid-catalyzed dehydration to form highly reactive azafulvene-like intermediates, which lead to rapid polymerization or decomposition. Consequently, standard "store on the shelf" protocols are insufficient.

Physicochemical Characterization
PropertyDescription / Value
Chemical Structure Pyrrole core substituted at N1 and C4 with phenyl groups; C3 bears a hydroxymethyl moiety.
Molecular Weight ~263.34 g/mol
Appearance Typically an off-white to pale yellow solid. Darkening indicates oxidation.
Solubility High: DMSO, DMAC, CH₂Cl₂. Moderate: Ethanol, Methanol. Low: Water, Hexanes.
Reactivity Class Acid-Sensitive / Oxidation-Prone . The pyrrole ring is electron-rich, making it susceptible to oxidative degradation by atmospheric oxygen and light.

Storage Protocol: The "Golden Standard"

To maintain purity >98% over extended periods, a rigorous exclusion of three factors is required: Light, Oxygen, and Acidity.

The Storage Workflow (Visualized)

The following decision tree outlines the critical path for receiving and storing this compound to prevent the "black tar" degradation often seen in pyrroles.

StorageProtocol Start Compound Receipt Inspect Visual Inspection (Color Check) Start->Inspect ColorDecision Is it Dark/Brown? Inspect->ColorDecision Purify Re-purify immediately (Column Chromatography) ColorDecision->Purify Yes (Oxidized) Aliquot Aliquot under Inert Gas (Argon/N2) ColorDecision->Aliquot No (Pale/White) Purify->Aliquot Post-Purification Container Amber Glass Vial (Teflon-lined cap) Aliquot->Container Seal Seal with Parafilm & Desiccant Container->Seal Freeze Long-term Storage (-20°C) Seal->Freeze

Figure 1: Decision matrix for the intake and storage of acid-sensitive pyrrole derivatives.

Detailed Storage Conditions
  • Temperature: Store at -20°C . Room temperature storage significantly accelerates oxidative polymerization.

  • Atmosphere: Displace headspace air with dry Argon or Nitrogen before sealing. Oxygen promotes radical autoxidation of the pyrrole ring.

  • Container: Use Amber Hydrolytic Class 1 Glass vials. Avoid clear glass to prevent photo-oxidation.

  • Hygroscopy: Store with a silica gel packet in a secondary container. Moisture can facilitate proton transfer if trace acid is present.

Handling & Solubilization Protocols

The "Acid Trap" in Solvents

The most common mode of failure for this compound is dissolution in acidic chloroform . Chloroform (CDCl₃) naturally decomposes to form trace hydrochloric acid (HCl) and phosgene over time.

Mechanism of Failure: Protonation of the hydroxyl group facilitates the loss of water, generating a resonance-stabilized carbocation (azafulvene character). This electrophile reacts rapidly with another pyrrole molecule, leading to oligomerization.

Recommended Solvents:

  • Preferred: DMSO-d₆, Acetone-d₆, or CD₂Cl₂ (Methylene Chloride).

  • If Chloroform must be used: Pass the solvent through a plug of basic alumina or store it over silver foil/K₂CO₃ to neutralize acidity.

Solubilization Workflow for Biological Assays

When preparing stock solutions for drug screening:

  • Weighing: Weigh quickly in ambient air, but ideally in a glovebox if humidity is >60%.

  • Dissolution: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Note: Sonicate briefly if necessary, but avoid heating above 40°C.

  • Aliquoting: Do not freeze-thaw the master stock repeatedly. Create single-use aliquots (e.g., 20 µL) in amber microtubes.

  • Dilution: When diluting into aqueous buffer (PBS/Media), ensure the final DMSO concentration is <1% to avoid solvent toxicity, but watch for precipitation. The two phenyl rings make this compound highly lipophilic.

Quality Control & Stability Monitoring

Trust but verify. Before using a stored batch for a critical experiment, validate its integrity.

TLC (Thin Layer Chromatography)
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexanes:Ethyl Acetate (start with 3:1 ratio).

  • Visualization: UV (254 nm) and Vanillin stain (pyrroles typically turn bright red/purple/black upon heating with Vanillin).

  • Pass Criteria: Single spot. A streak at the baseline indicates polymerization.

NMR Validation

Check the ¹H NMR in DMSO-d₆.

  • Key Signal: Look for the methylene protons (-CH ₂-OH). They should appear as a sharp doublet (coupled to OH) or singlet (if exchange occurs) around 4.3–4.6 ppm.

  • Warning Sign: Broadening of aromatic peaks or new multiplets in the aliphatic region suggests decomposition.

Emergency Procedures (Spills & Exposure)

While specific toxicology data for this exact derivative may be limited, handle as a Potentially Bioactive Pyrrole .

  • Inhalation: Move to fresh air. Pyrroles can be respiratory irritants.[1][2]

  • Skin Contact: Wash with soap and water.[3][4] Do not use ethanol/DMSO for washing, as they may enhance transdermal absorption of the compound.

  • Spill Cleanup: Adsorb with inert material (vermiculite). Do not use acidic absorbents (like certain clays) which could cause an exothermic polymerization reaction.

References

  • Sigma-Aldrich. (1H-Pyrrol-3-yl)methanol Product Sheet. Accessed Oct 2023. Link Provides baseline stability data for the parent pyrrole methanol scaffold.

  • Royal Society of Chemistry. Reactivity of 3-hydroxypyrroles and related derivatives. J. Chem. Soc., Perkin Trans. 1. Link Mechanistic insight into the electrophilic substitution and instability of electron-rich pyrroles.

  • Fisher Scientific. Safety Data Sheet: Pyrrole Derivatives. Link General safety protocols for handling substituted pyrroles.

  • BenchChem. Synthesis and Troubleshooting of Phenyl-pyrrole methanones. Link Context on the synthesis and purification challenges of phenyl-substituted pyrroles.

Sources

Troubleshooting & Optimization

Improving reaction yields for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for improving reaction yields and purity. We will address specific challenges encountered during the multi-step synthesis of this valuable pyrrole derivative.

The synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is typically accomplished via a two-stage process. First, the core heterocyclic structure, 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde, is synthesized. This is often achieved through a variation of the Paal-Knorr synthesis or related multi-component reactions. The second stage involves the selective reduction of the aldehyde functional group to the primary alcohol. This guide is structured to address potential issues in both stages of this synthetic sequence.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is outlined below. Each stage presents unique challenges that will be addressed in the subsequent troubleshooting sections.

G cluster_0 Stage 1: Pyrrole Core Synthesis cluster_1 Stage 2: Aldehyde Reduction start 1,4-Dicarbonyl Precursor + Aniline paal_knorr Paal-Knorr Condensation precursor 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde purify1 Purification (Chromatography/Crystallization) reduction Selective Reduction purify1->reduction reducing_agent Reducing Agent (e.g., NaBH4) final_product (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol purify2 Purification & Characterization

Caption: General two-stage workflow for the synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common experimental failures and guide you toward a successful synthesis.

Stage 1: Synthesis of 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde

The formation of the substituted pyrrole ring is the foundational step. Success here is critical. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine (in this case, aniline), is a cornerstone method for creating pyrrole rings.[1][2][3][4]

Q1: My reaction to form the pyrrole ring has a very low yield, or it failed completely. What are the most likely causes?

A1: Low conversion in Paal-Knorr type reactions is a frequent issue that can typically be traced back to a few key parameters.[5]

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the aniline can inhibit the reaction. 1,4-dicarbonyls can be particularly unstable; verify their purity by NMR or GC-MS before use.[5]

  • Reaction Conditions (Acid Catalysis): The Paal-Knorr pyrrole synthesis is often accelerated by weakly acidic conditions.[1][5] The addition of a catalytic amount of acetic acid is common. However, be cautious: strongly acidic conditions (pH < 3) can promote the formation of furan derivatives as the major side product.[1] If you are using a strong acid, consider switching to a milder one like acetic acid or a Lewis acid such as Sc(OTf)₃.[5][6]

  • Temperature and Reaction Time: Traditional Paal-Knorr reactions can be slow and may require elevated temperatures to proceed efficiently.[7] Monitor the reaction's progress via Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, gradually increase the heat. Be aware that prolonged heating can sometimes lead to degradation, so finding the optimal balance is key.[5]

  • Solvent Choice: The solvent can significantly impact reaction rates. While polar protic solvents are common, solvent-free conditions have also proven highly effective, often leading to shorter reaction times and higher yields.[5]

Q2: My main product appears to be a furan, not the desired pyrrole. How can I prevent this side reaction?

A2: The competition between pyrrole and furan synthesis is a classic challenge in Paal-Knorr chemistry, governed primarily by the reaction's pH and the nucleophile present.[1][2]

  • Mechanism of Furan Formation: In the absence of an amine or under strongly acidic conditions, the 1,4-dicarbonyl compound will undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan.[3][8] The mechanism involves the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl.[3]

  • Favoring Pyrrole Formation: To favor the pyrrole product, ensure the amine (aniline) is present in sufficient quantity and that the conditions are not overly acidic. The mechanism for pyrrole formation involves the amine attacking the carbonyl carbons to form a hemiaminal, which then cyclizes.[3][7] Maintaining a weakly acidic to neutral pH (using catalysts like acetic acid) ensures the amine remains a sufficiently effective nucleophile while still activating the carbonyls.[1]

G cluster_0 Weakly Acidic (e.g., Acetic Acid) + Aniline cluster_1 Strongly Acidic (pH < 3) / No Amine start 1,4-Dicarbonyl pyrrole Pyrrole Product (Favored) start->pyrrole Nucleophilic attack by amine furan Furan Byproduct (Favored) start->furan Intramolecular cyclization of enol

Caption: Competing pathways in the Paal-Knorr synthesis.

Q3: The reaction turned into a dark, insoluble tar. What causes this polymerization?

A3: Pyrrole and its derivatives are electron-rich aromatic compounds that are susceptible to polymerization under harsh acidic conditions.[9] This is a common failure mode when using strong Brønsted or Lewis acids.

  • Mitigation Strategies:

    • Use Milder Catalysts: Avoid strong acids like H₂SO₄ or AlCl₃. Opt for milder catalysts like acetic acid, silica-supported sulfuric acid, or certain Lewis acids that are less prone to inducing polymerization.[7][9]

    • Control the Temperature: Perform the reaction at the lowest effective temperature. Overheating can accelerate both the desired reaction and the undesired polymerization. Running the reaction at 0 °C or room temperature with an efficient catalyst is often preferable.[9]

    • Ensure Stoichiometry: An excess of the dicarbonyl compound or acid catalyst relative to the amine can leave reactive species that may initiate polymerization.

Stage 2: Reduction of 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde

Once the aldehyde precursor is successfully synthesized and purified, the final step is its selective reduction to the corresponding primary alcohol.

Q4: My reduction is incomplete. My TLC plate shows both the product alcohol and the starting aldehyde. How can I improve the conversion?

A4: Incomplete reduction is typically an issue of reagent stoichiometry or activity.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is an excellent choice for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones without typically affecting the pyrrole ring or other less reactive functional groups.[10]

  • Reagent Stoichiometry and Activity:

    • Ensure you are using a sufficient molar excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.

    • NaBH₄ can decompose upon exposure to moisture. Use a freshly opened bottle or ensure your reagent has been stored properly in a desiccator.

  • Solvent and Temperature: The reduction is typically performed in an alcohol solvent like methanol or ethanol at a low temperature (e.g., 0 °C) to control the reaction rate, and then allowed to warm to room temperature.[11]

  • Reaction Time: While reductions with NaBH₄ are often fast, some substrates may require longer reaction times. Monitor the reaction by TLC until the starting aldehyde spot has completely disappeared.

Q5: How should I purify the final (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol product?

A5: Proper work-up and purification are essential to obtain a high-purity final product.

  • Work-up: After the reduction is complete (as confirmed by TLC), the reaction is typically quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to neutralize any excess NaBH₄ and decompose borate complexes. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers should be washed with water and brine, then dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[12]

  • Purification:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be a highly effective method of purification.

    • Silica Gel Chromatography: If the product is an oil or if crystallization fails to remove impurities, flash column chromatography is the preferred method. Use a solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexane) to elute the product.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Paal-Knorr pyrrole synthesis?

    • The reaction begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. A second attack by the amine on the other carbonyl group leads to a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative). This intermediate then undergoes sequential dehydration steps to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[2][3] The ring formation step is generally considered the rate-determining step.[2]

  • How can I effectively monitor the progress of these reactions?

    • Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexane) and visualize the spots under a UV lamp. The starting aldehyde will be less polar than the final alcohol product, meaning the alcohol will have a lower Rf value (it will travel less distance up the plate).

  • Are there specific safety precautions for these reactions?

    • Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle it with care and quench it slowly at low temperatures.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde

This protocol is adapted from general procedures for substituted pyrrole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate 1,4-dicarbonyl precursor (1.0 eq.), aniline (1.1 eq.), and a suitable solvent such as ethanol or a 1:1 mixture of toluene and acetic acid.[13]

  • Catalyst Addition: Add a catalytic amount of a mild acid, such as glacial acetic acid (e.g., 10 mol%).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate gradient.[9]

Protocol 2: Reduction to (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol
  • Reaction Setup: Dissolve 1,4-Diphenyl-1H-pyrrole-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) to the solution in small portions, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Cool the mixture back to 0 °C and slowly add water or 1 M HCl to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude alcohol by recrystallization or silica gel chromatography.

Summary of Recommended Conditions

ParameterStage 1: Pyrrole SynthesisStage 2: Aldehyde Reduction
Key Reagents 1,4-Dicarbonyl, Aniline1,4-Diphenyl-1H-pyrrole-3-carbaldehyde, NaBH₄
Catalyst Acetic Acid (preferred), Lewis AcidsNot applicable
Solvent Ethanol, Toluene/Acetic Acid, or Solvent-freeMethanol, Ethanol
Temperature 60-100 °C (substrate dependent)0 °C to Room Temperature
Typical Time 2-24 hours1-3 hours
Work-up Aqueous wash, ExtractionAcidic quench, Extraction
Purification Column ChromatographyCrystallization or Column Chromatography

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • BenchChem. (2025). Troubleshooting low conversion in Paal-Knorr reactions.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Science of Synthesis. (n.d.). Reduction of Aldehydes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Royal Society of Chemistry. (2021). Selective aldehyde reductions in neutral water catalysed by encapsulation in a supramolecular cage. Chemical Science. DOI:10.1039/D1SC00896J.
  • Leyva, E., et al. (2012). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction.
  • Gotor, V., et al. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(5), 404-410.
  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones.
  • BenchChem. (2025). Technical Support Center: Phenyl(1H-pyrrol-3-yl)methanone Synthesis.
  • Gryko, D. T., et al. (n.d.). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][2][5]OXAZABOROLE-BORANE COMPLEX. Retrieved from orgsyn.org.

  • BenchChem. (n.d.). In-Depth Technical Guide: Phenyl(1H-pyrrol-3-yl)methanone.
  • ResearchGate. (2009). A convenient synthesis of pyrrole-3-carboxaldehyde.
  • Royal Society of Chemistry. (n.d.). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances.
  • OPPI Briefs. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE. 18(4).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.

Sources

Solving solubility issues with (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Ticket ID: SOL-PYR-2024-001 Assigned Scientist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is a highly lipophilic, planar molecule characterized by significant aromaticity.[1] Its structure—a central pyrrole ring flanked by two phenyl groups—facilitates strong intermolecular


 stacking, leading to high crystal lattice energy and poor aqueous solubility (likely < 10 

M in pure water).[1]

Users frequently encounter "crashing out" (precipitation) when diluting DMSO stock solutions into aqueous buffers.[1] This guide provides validated protocols to overcome these thermodynamic barriers using co-solvent systems and host-guest complexation.[1]

Module 1: Diagnosis & Physicochemical Profiling

Q: Why does this compound precipitate immediately upon addition to cell culture media, even at low concentrations?

A: The precipitation is driven by the "Dielectric Shock" phenomenon and the compound's intrinsic lipophilicity.

  • High LogP (Estimated ~3.5 - 4.2): The molecule is predominantly hydrophobic.[1] The single hydroxyl group (-CH2OH) is insufficient to offset the lipophilicity of the diphenyl-pyrrole core.

  • Planarity & Stacking: The 1,4-diphenyl substitution pattern allows the molecules to stack like plates.[1] Once in an aqueous environment, water molecules force these hydrophobic rings together (hydrophobic effect), causing rapid aggregation and crystallization.

  • Colloidal Aggregation: As identified by the Shoichet lab, planar aromatic compounds often form colloidal aggregates in the 100–1000 nm range. These aggregates are not true solutions and can cause false positives in enzymatic assays by sequestering proteins non-specifically [1].[1][2]

Visual Diagnosis: The Solubility Decision Tree

Use this flowchart to determine the correct solubilization strategy based on your application.

SolubilityDecisionTree Start Start: Precipitation Observed CheckConc Is Final Conc. > 10 µM? Start->CheckConc AppType Application Type? CheckConc->AppType Yes StrategyC Strategy C: Reduce Conc. or Use Detergent (Tween-20) CheckConc->StrategyC No (Aggregation likely) InVivo In Vivo / Animal AppType->InVivo Systemic InVitro In Vitro / Cell Culture AppType->InVitro Cellular Enzymatic Enzymatic / Biochemical AppType->Enzymatic Cell-Free StrategyA Strategy A: HP-β-Cyclodextrin Complex InVivo->StrategyA Low Toxicity req. StrategyB Strategy B: DMSO/PEG400/Water Step-Down InVitro->StrategyB DMSO Tolerance < 0.5% Enzymatic->StrategyC Detergent Compatible

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Module 2: Stock Solution & Storage (The "Hidden" Variable)

Q: My stock solution in DMSO looks clear, but it fails over time. Why?

A: DMSO is hygroscopic.[1] It absorbs water from the atmosphere, which reduces its solvating power for highly lipophilic compounds.

Protocol: Robust Stock Preparation

Parameter Recommendation Scientific Rationale
Primary Solvent Anhydrous DMSO (Grade ≥ 99.9%) Maximize solubility; avoid "wet" DMSO which induces nucleation.[1]
Concentration 10 mM - 20 mM Avoid pushing to saturation (e.g., 100 mM) to prevent crashing out upon freeze/thaw cycles.
Storage -20°C or -80°C in aliquots Repeated freeze-thaw cycles introduce moisture condensation.[1]

| Visual Check | Vortex & Centrifuge before use | Ensure no micro-crystals are present before dilution.[1] |

Module 3: Advanced Solubilization Protocols

Method A: The "Step-Down" Dilution (For Cell Assays)

Best for: Acute cell treatments where Cyclodextrins are unavailable.

Directly dumping DMSO stock into media causes local regions of high water concentration, triggering immediate precipitation.

Step-by-Step Protocol:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into PEG-400 (Polyethylene glycol 400).[1]

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.[1]

  • Secondary Dilution: Dilute this intermediate 1:10 into warm (37°C) culture media while vortexing .

    • Result: 100 µM solution.

  • Final Dilution: Dilute to assay concentration (e.g., 10 µM).

    • Mechanism:[1][3] PEG-400 acts as an interfacial tension reducer, preventing the hydrophobic "shock" that occurs with pure DMSO [2].[1]

Method B: Cyclodextrin Complexation (The Gold Standard)

Best for: High concentrations, in vivo studies, and sensitive cell lines.

Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic phenyl-pyrrole core inside a donut-shaped cavity while presenting a hydrophilic exterior to the water.[1] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its high aqueous solubility (>600 mg/mL) and low toxicity [3].[1]

Step-by-Step Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol directly to the CD solution.

    • Note: Do not dissolve in DMSO first if possible.[1] If necessary, use minimal DMSO (<1% final vol).[1]

  • Equilibration: Shake/Vortex at Room Temperature for 24–48 hours.

    • Why? Complexation is an equilibrium process.[1] It takes time for the drug to enter the cavity.

  • Filtration: Filter the resulting solution to remove un-complexed solid.

CD_Complexation cluster_mechanism Mechanism of Action Drug Hydrophobic Drug Complex Inclusion Complex Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex Hydrophobic Interaction

Figure 2: Schematic of Host-Guest complexation. The lipophilic pyrrole core enters the hydrophobic cavity of the Cyclodextrin.

Module 4: Assay Validation (Quality Control)

Q: How do I know if it's actually dissolved or just a fine suspension?

A: Visual inspection is insufficient for nano-aggregates.[1] Use these validation steps:

  • The "Spin-Down" Test:

    • Prepare your working solution (e.g., 10 µM in media).[1]

    • Centrifuge at high speed (10,000 x g) for 10 minutes.

    • Sample the supernatant and measure absorbance (UV-Vis) or analyze by HPLC.[1]

    • Pass Criteria: Concentration in supernatant = Pre-centrifugation concentration.[1]

    • Fail Criteria: Significant loss of signal indicates precipitation/aggregation.[1]

  • Detergent Sensitivity (Shoichet Protocol):

    • If you observe enzyme inhibition, add 0.01% Triton X-100.[1]

    • If inhibition disappears , your compound was acting via non-specific aggregation (False Positive) [4].

References

  • Shoichet, B. K. (2006).[1] "Screening in a spirit of haunting." Drug Discovery Today, 11(23-24), 1074-1081.[1]

  • Yalkowsky, S. H. (1999).[1] "Solubility and Solubilization in Aqueous Media." American Chemical Society.[1] (Standard reference for co-solvent theory).

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] "A detergent-based assay for the detection of promiscuous inhibitors."[1] Nature Protocols, 1(2), 550-553.[1]

Sources

Technical Support Center: Optimizing Catalyst Selection for 1,4-Diphenylpyrrole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1,4-diphenylpyrrole. This guide is designed for researchers, scientists, and professionals in drug development seeking to navigate the nuances of catalyst selection and reaction optimization for this valuable heterocyclic motif. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the widely utilized Paal-Knorr pyrrole synthesis.

I. Understanding the Paal-Knorr Synthesis for 1,4-Diphenylpyrrole

The Paal-Knorr synthesis is a robust and straightforward method for the formation of substituted pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2][3] For the synthesis of 1,4-diphenylpyrrole, the key precursors are 1,4-diphenyl-1,4-butanedione and a suitable amine.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl groups of the diketone, followed by cyclization and dehydration to form the aromatic pyrrole ring.[4] The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and purity.[2]

II. Catalyst Selection Guide

The selection of an appropriate catalyst is paramount for a successful 1,4-diphenylpyrrole synthesis. The choice depends on several factors, including the reactivity of the starting materials, desired reaction conditions (temperature, solvent), and the presence of other functional groups. Catalysts for the Paal-Knorr synthesis can be broadly categorized into Brønsted acids and Lewis acids.

Catalyst Performance Comparison
Catalyst ClassSpecific CatalystTypical Reaction ConditionsAdvantagesPotential Issues
Brønsted Acids Acetic AcidRefluxMild, readily availableCan be slow, may require longer reaction times
p-Toluenesulfonic Acid (p-TsOH)RefluxEffective, widely usedCan be too harsh for sensitive substrates
Trifluoroacetic Acid (TFA)Room Temperature or RefluxHighly efficient, can enable milder conditionsCorrosive, may require careful handling
Sulfuric AcidRefluxStrong acid, can drive reaction to completionHarsh conditions, potential for charring and side reactions
Lewis Acids Scandium(III) triflate (Sc(OTf)₃)Solvent-free or in aprotic solventsHighly active, can be used in catalytic amountsExpensive
Bismuth(III) nitrate (Bi(NO₃)₃)Mild conditionsEnvironmentally benign, low toxicityMay require optimization for specific substrates
Iron(III) chloride (FeCl₃)Mild conditionsInexpensive, readily availableCan be moisture sensitive
Niobium(V) chloride (NbCl₅)Mild conditionsPotent Lewis acidCan be moisture sensitive
Solid Acids Silica Sulfuric Acid (SSA)Solvent-free, room temperatureHeterogeneous, easily separable, reusableMay have lower activity than homogeneous catalysts
Montmorillonite ClayMild conditionsInexpensive, environmentally friendlyActivity can vary depending on the clay source

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,4-diphenylpyrrole via the Paal-Knorr reaction.

Issue 1: Low or No Product Yield

  • Question: I am not getting any, or very little, of the desired 1,4-diphenylpyrrole. What are the possible causes and how can I fix this?

  • Answer:

    • Inactive Catalyst: Ensure your acid catalyst has not degraded. For Lewis acids, moisture can be a significant issue. Consider using a freshly opened bottle or drying the catalyst before use. For solid acids, ensure they have been properly activated and stored.

    • Sub-optimal Reaction Temperature: The Paal-Knorr reaction often requires heating to proceed at a reasonable rate.[5] If you are running the reaction at room temperature with a mild catalyst, consider increasing the temperature to reflux.

    • Poor Quality Starting Material: The purity of the 1,4-diphenyl-1,4-butanedione is crucial. Impurities can inhibit the catalyst or lead to side reactions. It is advisable to purify the diketone, for instance by recrystallization, before use.

    • Steric Hindrance: While less of an issue with aniline, bulky primary amines can react slower. In such cases, a more active catalyst or higher reaction temperatures might be necessary.

Issue 2: Significant Byproduct Formation

  • Question: My reaction mixture shows the formation of a major byproduct along with my desired pyrrole. What is it likely to be and how can I prevent it?

  • Answer:

    • Furan Formation: The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan, in this case, 2,5-diphenylfuran. This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-diphenyl-1,4-butanedione without the involvement of the amine.[1]

      • Troubleshooting Steps:

        • Control Acidity: Furan formation is more prevalent at low pH. If using a strong acid, consider switching to a milder Brønsted acid like acetic acid or a Lewis acid. Maintaining a pH above 3 is generally recommended to favor pyrrole formation.

        • Use an Excess of the Amine: Employing a slight excess of the amine can shift the equilibrium towards the formation of the pyrrole.

    • Self-Condensation of the Diketone: Under harsh acidic conditions and high temperatures, 1,4-dicarbonyl compounds can undergo self-condensation reactions, leading to polymeric materials and charring.

      • Troubleshooting Steps:

        • Milder Conditions: Lower the reaction temperature and consider using a less aggressive catalyst.

        • Shorter Reaction Times: Monitor the reaction progress closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to avoid product degradation.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I perform the Paal-Knorr synthesis of 1,4-diphenylpyrrole under solvent-free conditions?

    • A1: Yes, solvent-free conditions are often employed and can be advantageous in terms of green chemistry and simplified work-up.[6] Lewis acids like Sc(OTf)₃ and solid acids such as silica sulfuric acid have been shown to be effective under these conditions.[5][6]

  • Q2: What is the best way to purify the final 1,4-diphenylpyrrole product?

    • A2: The purification method will depend on the physical state of your product and the nature of the impurities.

      • Recrystallization: If the 1,4-diphenylpyrrole is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often the most effective method for achieving high purity.

      • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

  • Q3: Are there any alternatives to the Paal-Knorr synthesis for preparing 1,4-diphenylpyrrole?

    • A3: While the Paal-Knorr synthesis is the most direct route from a 1,4-dicarbonyl, other methods for constructing substituted pyrroles exist, though they may require different starting materials. These include:

      • Van Leusen Pyrrole Synthesis: This method utilizes a tosylmethyl isocyanide (TosMIC) reagent.[7]

      • Hantzsch Pyrrole Synthesis: This involves the reaction of an α-haloketone with a β-ketoester and an amine.[8]

      • Modern Catalytic Methods: Various transition-metal-catalyzed reactions have been developed for the synthesis of highly substituted pyrroles.[9]

V. Experimental Protocols

General Protocol for the Synthesis of 1,4-Diphenyl-1H-pyrrole using a Brønsted Acid Catalyst

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diphenyl-1,4-butanedione (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Reagent Addition: Add the primary amine (e.g., aniline, 1.1 eq.) to the solution. If using a different solvent than acetic acid, add a catalytic amount of the chosen Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

VI. Visualizing the Process

Paal-Knorr Synthesis Workflow

Paal_Knorr_Workflow Start Starting Materials: 1,4-Diphenyl-1,4-butanedione Primary Amine/Ammonia Reaction Paal-Knorr Condensation - Catalyst (Brønsted or Lewis Acid) - Heat (optional) Start->Reaction 1. Mix & Add Catalyst Workup Reaction Work-up - Quenching - Extraction/Filtration Reaction->Workup 2. Reaction Completion Purification Purification - Recrystallization - Column Chromatography Workup->Purification 3. Isolate Crude Product Product 1,4-Diphenylpyrrole Purification->Product 4. Obtain Pure Product

Caption: General workflow for the Paal-Knorr synthesis of 1,4-diphenylpyrrole.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 1,4-Diphenylpyrrole Check_Catalyst Is the catalyst active and anhydrous? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Use_Fresh_Catalyst Use fresh/dried catalyst. Check_Catalyst->Use_Fresh_Catalyst No Check_Purity Are the starting materials pure? Check_Temp->Check_Purity Yes Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Check_Time Is the reaction time sufficient? Check_Purity->Check_Time Yes Purify_Diketone Purify 1,4-diphenyl-1,4-butanedione. Check_Purity->Purify_Diketone No Increase_Time Increase reaction time and monitor. Check_Time->Increase_Time No Solution Yield Improved Increase_Temp->Solution Purify_Diketone->Solution Use_Fresh_Catalyst->Solution Increase_Time->Solution

Caption: Decision tree for troubleshooting low yields in 1,4-diphenylpyrrole synthesis.

VII. References

  • MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Chinese Chemical Letters. (2014). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • Current World Environment. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diphenylbutane-1,4-dione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to compounds 1–4. Retrieved from [Link]

  • MDPI. (2016). An Update on the Synthesis of Pyrrolo[4][10]benzodiazepines. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Purifying complex heterocyclic compounds requires moving beyond trial-and-error and understanding the thermodynamic and mechanistic behavior of your molecule. (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol presents a unique recrystallization challenge: it possesses a highly lipophilic domain (the 1,4-diphenylpyrrole core) directly coupled with a hydrophilic, hydrogen-bonding domain (the 3-hydroxymethyl group). Furthermore, pyrrole-3-methanols are notoriously sensitive to environmental factors, requiring strict control over your solvent environment[1].

This guide provides field-proven troubleshooting, physicochemical data, and self-validating protocols to ensure high-yield, high-purity crystallization.

Physicochemical Solvent Profiling

To successfully recrystallize this compound, a binary solvent system is highly recommended. The goal is to use a "good" solvent that disrupts the hydrogen bonding of the hydroxymethyl group, paired with an "anti-solvent" that forces the lipophilic diphenyl core out of solution upon cooling[2].

SolventRole in Binary SystemBoiling Point (°C)Dielectric Constant (ε)Mechanistic Interaction with Solute
Ethyl Acetate (EtOAc) Primary Solvent77.16.02Excellent H-bond acceptor for the -OH group; dissolves the molecule readily at 50-60°C.
Toluene Primary Solvent110.62.38Strong

stacking with the 1,4-diphenyl rings; requires higher temperatures for dissolution.
Hexanes Anti-Solvent68.01.89Highly non-polar; rapidly decreases solubility of the pyrrole core, inducing nucleation.
Heptane Anti-Solvent98.41.92Similar to hexanes but with a higher boiling point, allowing for a wider temperature gradient during slow cooling.
Dichloromethane (DCM) Avoid39.68.93Prone to generating trace HCl over time, which catalyzes the degradation of the pyrrole core.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" instead of forming distinct crystals. How do I fix this? Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent mixture. Because the 1,4-diphenyl groups make the molecule highly lipophilic, adding too much hexane too quickly forces the compound out as a hydrophobic oil before it can arrange into a crystal lattice. Fix: Reheat the mixture until the oil dissolves completely. Add 5-10% more of your primary solvent (e.g., EtOAc) to increase the overall solubility threshold, then cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature overnight). Seeding the solution with a pure crystal at the cloud point will also force solid nucleation over oiling out.

Q2: I noticed the solution darkening (turning red/brown) during the heating phase. What happened? Causality & Solution: You are witnessing acid-catalyzed degradation. 3-(Hydroxyalkyl)pyrroles are highly susceptible to decomposition[1]. Under heat and trace acidic conditions, the 3-hydroxymethyl group undergoes dehydration to form a highly reactive azafulvene intermediate. This intermediate rapidly polymerizes, turning the solution dark. Fix: Never use old halogenated solvents (like DCM or Chloroform) as they contain trace HCl. Keep heating times to an absolute minimum (do not reflux for extended periods). If your EtOAc is old, it may contain trace acetic acid from hydrolysis; always use fresh, anhydrous, and degassed solvents.

Q3: Can I use Methanol or Ethanol as a single-solvent system? Causality & Solution: While alcohols are common recrystallization solvents, they are generally poor choices for this specific molecule. The 1,4-diphenyl core is too hydrophobic, meaning the compound will likely exhibit poor solubility in cold methanol, but the boiling point of methanol (64.7°C) may not provide enough thermal energy to dissolve the compound entirely without using massive solvent volumes. A binary system (EtOAc/Hexanes) provides much tighter control over the solubility gradient.

Self-Validating Experimental Protocol (SOP)

This protocol utilizes an Ethyl Acetate / Hexanes binary system and includes a self-validating TLC step to ensure structural integrity is maintained throughout the thermal cycle.

Step 1: Preparation & Degassing

  • Ensure all glassware is base-washed and completely dry to eliminate trace acids.

  • Purge fresh Ethyl Acetate and Hexanes with Nitrogen gas for 5 minutes to remove dissolved oxygen, preventing oxidative degradation of the pyrrole ring.

Step 2: Dissolution

  • Place 1.0 g of crude (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol in a 50 mL Erlenmeyer flask.

  • Add 5 mL of hot EtOAc (pre-heated to 55-60°C). Swirl gently.

  • If undissolved, continue adding hot EtOAc dropwise (up to ~10 mL) until the solid just dissolves. Do not exceed 65°C to prevent azafulvene formation.

Step 3: Anti-Solvent Addition

  • Remove the flask from the heat source.

  • Immediately begin adding hot Hexanes dropwise while swirling continuously.

  • Stop adding Hexanes the exact moment a faint, persistent cloudiness appears in the solution (the "cloud point").

  • Add exactly 1-2 drops of hot EtOAc to clear the solution again.

Step 4: Controlled Nucleation

  • Cap the flask loosely and place it in a water bath pre-warmed to 55°C. Allow the entire bath to cool to room temperature undisturbed over 4 hours.

  • Once at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.

Step 5: Self-Validation & Isolation

  • Validation Check: Before filtering, take a 10 µL aliquot of the mother liquor and run a TLC (e.g., 30% EtOAc in Hexanes) alongside your starting material. If you see baseline streaking or new low-Rf spots, thermal degradation occurred. If only one spot matches your starting material, the protocol was successful.

  • Filter the crystals via vacuum filtration using a Hirsch or Büchner funnel.

  • Wash the filter cake with 2 mL of ice-cold Hexanes. Dry under high vacuum for 12 hours.

Workflow Visualization

Below is the logical decision tree for the recrystallization of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, designed to help you navigate real-time visual cues during the experiment.

G Start Start: Dissolve (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol in minimal hot EtOAc (Max 60°C) CheckDissolve Complete Dissolution? Start->CheckDissolve AddEtOAc Add dropwise EtOAc & maintain heat CheckDissolve->AddEtOAc No CheckCloud Solution turns dark/red? CheckDissolve->CheckCloud Yes AddEtOAc->CheckDissolve AddHexane Add hot Hexanes dropwise until persistent cloudiness Cooling Cool slowly to RT, then to 4°C AddHexane->Cooling CheckCloud->AddHexane No Abort ABORT: Acid-catalyzed polymerization detected CheckCloud->Abort Yes CheckOil Does it 'Oil Out'? Cooling->CheckOil FixOil Reheat to clear, add 5% more EtOAc, cool slower CheckOil->FixOil Yes Success Filter & Wash Pure Crystals Obtained CheckOil->Success No FixOil->Cooling

Decision tree for the binary recrystallization and troubleshooting of pyrrole-3-methanol derivatives.

References

  • Organic Syntheses: 1H-Pyrrole-3-methanol, 1-methyl-α-propyl (Notes on susceptibility to acid and air oxidation). Organic Syntheses, Inc.

  • University of Massachusetts Amherst: Recrystallization Guidelines and Solvent Selection. UMass Department of Chemistry.

  • PubChem Database: 1H-Pyrrole-3-methanol (CID 21983502) - Physical and Chemical Properties. National Institutes of Health (NIH).

Sources

Addressing reproducibility issues in (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Assays

Welcome to the technical support center for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to address common reproducibility challenges encountered during the synthesis, purification, and analysis of this compound. Our goal is to provide field-proven insights and robust protocols to ensure the integrity and consistency of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions and common points of confusion regarding the handling and synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol and its precursors.

Q1: My Paal-Knorr synthesis to form the pyrrole ring is resulting in a low yield and a significant amount of furan byproduct. What is causing this and how can I improve it?

A1: This is a classic issue in Paal-Knorr synthesis, which is highly sensitive to pH. The formation of a furan is a competing acid-catalyzed cyclization-dehydration reaction.[1]

  • Causality: Strongly acidic conditions (pH < 3) favor the intramolecular cyclization of the 1,4-dicarbonyl precursor to form a furan.[2] For pyrrole synthesis, the reaction requires the nucleophilic attack of a primary amine, which is inhibited if the amine is fully protonated under highly acidic conditions.

  • Solution: The key is to maintain weakly acidic or neutral conditions. The addition of a weak acid, such as acetic acid, can effectively catalyze the reaction without causing significant furan formation.[1][2] Using an excess of the amine can also shift the equilibrium toward the desired pyrrole product.[2]

Q2: After purification, my (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, which was initially a white or pale solid, gradually turns dark brown/orange upon storage. Why does this happen and what are the optimal storage conditions?

A2: The discoloration indicates degradation. Pyrrole and its derivatives are susceptible to oxidation and polymerization, especially when exposed to air, light, and residual acid.[3]

  • Causality: The electron-rich pyrrole ring can be easily oxidized. This process can be initiated by atmospheric oxygen and accelerated by light. The initial oxidation products can then trigger polymerization, leading to the formation of dark, insoluble materials.[3]

  • Solution: Proper storage is critical for maintaining the compound's integrity.

    • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.

    • Temperature: Keep refrigerated at 2-8°C.[4]

    • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

    • Purity: Ensure the final product is free of any residual acid from the synthesis or purification steps, as acid can catalyze polymerization.

Q3: I am having trouble achieving a successful crystallization of the final product. It either crashes out of solution too quickly as a powder or remains an oil. What factors should I consider?

A3: Crystallization is a delicate balance of solubility, temperature, and nucleation. "Oiling out" or precipitating as a powder are common issues stemming from non-ideal conditions.

  • Causality:

    • Oiling Out: This often occurs when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[5]

    • Rapid Precipitation: This happens when the solution becomes supersaturated too quickly upon cooling, often because too little solvent was used or the cooling process was too fast. This traps impurities within the crystal lattice.[6]

  • Solution: A systematic approach to selecting and using solvents is necessary. An ideal crystallization should show initial crystal growth within 5-20 minutes of cooling.[6] If this is not happening, refer to the detailed troubleshooting guide in Part 2.

Q4: What are the expected spectroscopic signatures for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol to confirm its identity and purity?

A4: Spectroscopic analysis is essential for structural confirmation. Below are the expected characteristics.

Technique Expected Signature Rationale
¹H NMR - A broad singlet for the -OH proton (can exchange with D₂O).- A singlet for the -CH₂OH methylene protons.- Distinct signals for the pyrrole ring protons.- Multiplets in the aromatic region for the two phenyl groups.- A broad singlet for the N-H proton of the pyrrole ring.The chemical shifts and splitting patterns are characteristic of the specific proton environments in the molecule.[7][8]
¹³C NMR - A signal for the -CH₂OH carbon.- Signals for the carbons of the pyrrole ring.- Multiple signals in the aromatic region for the phenyl ring carbons.Confirms the carbon skeleton of the molecule.[8]
FTIR (cm⁻¹) - A broad peak around 3400-3200 cm⁻¹ for the O-H stretch of the alcohol.- A peak around 3300 cm⁻¹ for the N-H stretch of the pyrrole.- Peaks around 3100-3000 cm⁻¹ for aromatic C-H stretching.- Peaks around 1600-1450 cm⁻¹ for aromatic C=C stretching.Identifies key functional groups present in the molecule.[7]
Mass Spec. - The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight (C₁₇H₁₅NO).- The choice of ionization (ESI vs. APCI) depends on the compound's polarity. ESI is generally suitable for molecules with polar functional groups like alcohols.[9]Confirms the molecular weight and can provide fragmentation patterns for further structural elucidation.

Part 2: Troubleshooting Guides

This section provides in-depth, problem-oriented guides with step-by-step protocols to resolve specific experimental issues.

Guide 1: Synthesis & Purification Workflow

The synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol can be conceptually broken down into two main stages: formation of the substituted pyrrole ring and modification of the C3-substituent. A common route involves a Paal-Knorr synthesis of a pyrrole with a C3-ester, followed by reduction.

cluster_0 Stage 1: Pyrrole Synthesis (Paal-Knorr) cluster_1 Stage 2: Reduction & Purification A 1,4-Dicarbonyl Precursor (e.g., Ethyl 2-(benzoyl)-3-oxobutanoate) C Cyclocondensation (Weakly Acidic Catalyst, e.g., AcOH) A->C B Primary Amine (e.g., Aniline) B->C D Crude Pyrrole Ester C->D Dehydration E Reduction (e.g., LiAlH4 or NaBH4 in THF/Methanol) D->E F Aqueous Workup (Quench excess reagent) E->F G Crude (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol F->G H Column Chromatography G->H I Recrystallization H->I J Pure Product I->J

Caption: General workflow for the synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol.

Problem: Low conversion or significant side-product formation during the Paal-Knorr cyclocondensation (Stage 1).

Potential Cause Underlying Rationale Recommended Solution & Protocol
Incorrect pH / Harsh Acidic Conditions Strong acids (pH < 3) protonate the amine, reducing its nucleophilicity, and favor furan formation as a side reaction.[1][2]Use a weak acid catalyst. Protocol: To your 1,4-dicarbonyl compound (1 equiv) and amine (1.1 equiv) in a suitable solvent (e.g., ethanol or toluene), add glacial acetic acid (0.1-0.2 equiv). Reflux and monitor by TLC.
Impure Starting Materials Impurities in the 1,4-dicarbonyl compound or the amine can inhibit the reaction or lead to undesired side products.[2]Verify the purity of starting materials using NMR or GC-MS before starting the reaction. If necessary, purify the dicarbonyl compound by recrystallization or chromatography.
Suboptimal Solvent Choice Solvent polarity and properties can dramatically affect reaction rates and product ratios. For some related reactions, THF has been shown to favor pyrrole formation over other solvents like diethyl ether.[10]If yields are poor in a standard solvent like ethanol, consider switching to toluene (allows for azeotropic removal of water with a Dean-Stark trap) or THF.
Insufficient Reaction Time or Temperature Paal-Knorr reactions can be slow, and insufficient heating may lead to incomplete conversion.[2]Monitor the reaction progress closely using TLC. If the reaction stalls, consider increasing the temperature (if thermally stable) or extending the reaction time. Microwave-assisted synthesis can also significantly reduce reaction times.[2]
Guide 2: Troubleshooting Crystallization

Crystallization is a critical purification step. The following decision tree and table provide a systematic approach to overcoming common issues.

Start Dissolved compound in minimum hot solvent. Allow to cool slowly. Q1 Did crystals form? Start->Q1 Success Crystals Formed. Collect by filtration. Q1->Success Yes Q2 Is the precipitate an oil or a fine powder? Q1->Q2 No Oil Compound 'Oiled Out' Q2->Oil Oil Powder Precipitate is a fine powder/amorphous solid Q2->Powder Powder NoCrystals No Crystals Formed (Supersaturated Solution) Q2->NoCrystals Neither Sol_Oil 1. Re-heat to dissolve. 2. Add more 'good' solvent or a small amount of 'bad' solvent. 3. Cool even slower. Oil->Sol_Oil Sol_Powder 1. Re-heat to dissolve. 2. Add slightly more solvent. 3. Insulate flask for very slow cooling. Powder->Sol_Powder Sol_NoCrystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool in an ice bath. 4. Reduce solvent volume & retry. NoCrystals->Sol_NoCrystals

Caption: Decision tree for troubleshooting common crystallization problems.

Detailed Troubleshooting Steps for Crystallization:

Problem Causality Step-by-Step Solution
No Crystals Form (Supersaturated Solution) The energy barrier for nucleation has not been overcome. The solution contains more dissolved compound than it should at that temperature.[5]1. Induce Nucleation: Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[6]2. Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution.[11]3. Reduce Temperature: Place the flask in an ice-water bath to further decrease solubility.4. Concentrate: If all else fails, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent and attempt to cool again.[5]
Compound "Oils Out" The compound's melting point is below the solution temperature, or the concentration of the solute is too high, causing it to separate as a liquid phase instead of a solid crystal lattice.[5]1. Re-dissolve: Heat the mixture to re-dissolve the oil.2. Adjust Solvent: Add a small amount of additional solvent to lower the saturation point.3. Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight. Very slow cooling is key.[5]
Crystallization is Too Fast (Forms Powder) Rapid cooling or using the bare minimum of solvent causes the compound to crash out of solution, trapping impurities. An ideal crystallization takes 15-20 minutes to complete.[6]1. Re-dissolve: Heat the mixture to re-dissolve the powder.2. Add More Solvent: Add 10-20% more solvent than the minimum required for dissolution at boiling point. This will keep the compound soluble for longer during cooling, allowing for slower, more orderly crystal growth.[6]3. Insulate: Ensure the flask is on a cork ring or paper towels and covered with a watch glass to retain heat and slow the cooling process.[6]
Guide 3: Analytical Characterization

Problem: My Mass Spectrometry signal is weak or inconsistent for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol.

  • Causality: The stability and ionization efficiency of a molecule in a mass spectrometer are highly dependent on the ionization source and the mobile phase conditions. Pyrrole derivatives can be sensitive, and the choice between ESI and APCI is critical.[9]

  • Expert Recommendations:

    • Choose the Right Ionization Source:

      • Electrospray Ionization (ESI): This is a "soft" ionization technique well-suited for polar, thermally labile molecules like alcohols. It should be the first choice for this compound.[9]

      • Atmospheric Pressure Chemical Ionization (APCI): If ESI fails or gives a weak signal, APCI may be a better option. It is more suitable for less polar and more volatile compounds.[9]

    • Optimize the Mobile Phase:

      • The mobile phase for LC-MS should facilitate both good chromatographic separation and efficient ionization.

      • Protocol: Use a standard C18 reversed-phase column. For the mobile phase, a gradient of water and an organic solvent (acetonitrile or methanol) is typical. Add a small amount of an acid modifier, like 0.1% formic acid, to both the aqueous and organic phases. This often improves peak shape and promotes protonation, leading to a stronger [M+H]⁺ signal in positive ion mode.[9]

    • Consider In-Source Reactions:

      • Be aware that some solvents can cause artifacts. For example, using methanol as a solvent in some in vitro assays has been shown to lead to reactions with formaldehyde formed from enzymatic oxidation of the methanol itself.[12] While less common in direct LC-MS analysis, it highlights the importance of using high-purity (LC-MS grade) solvents.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • A Synergy between Experiment and Theory for the Formation of Pyridine and Pyrrole Derivatives. (2009). ACS Publications, Organometallics. [Link]

  • Crystallization. University of California, Irvine - Department of Chemistry. [Link]

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. ARKIVOC. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. (1994). Taylor & Francis Online, Analytical Letters. [Link]

  • Guide for crystallization. University of Angers. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents. (2022). MDPI, Molecules. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of pyrroles. Organic Chemistry Portal. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors. (2023). ACS Omega. [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). Taylor & Francis Online, Catalysis Reviews. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). Acta Crystallographica Section E. [Link]

  • What is the degradation mechanism of pyrrole? (2015). Chemistry Stack Exchange. [Link]

  • One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles. (2011). Royal Society of Chemistry. [Link]

  • Methanol solvent may cause increased apparent metabolic instability in in vitro assays. (2001). PubMed. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (CAS: 71803-59-3). As a functionalized pyrrole derivative, this compound serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and atorvastatin analogs.

Unlike rigid templates, this document focuses on the mechanistic causality of fragmentation. We compare the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) to determine the optimal workflow for structural elucidation versus quantitative screening.

Key Technical Insight: The presence of the hydroxymethyl group at the C3 position, combined with the electron-rich pyrrole core and two phenyl substituents, creates a unique fragmentation signature dominated by dehydration and benzylic-type cleavages.

Physicochemical Profile & MS Readiness

Before initiating analysis, the compound's properties must be matched to the ionization source.

PropertyDataMS Implication
Formula

Nitrogen Rule applies (Odd mass = Odd N count).
Exact Mass 249.1154 (Monoisotopic)Target for High-Res MS (HRMS) extraction.
LogP ~3.8 (Predicted)Hydrophobic; requires high % organic mobile phase in LC-MS.
pKa ~14.5 (Pyrrole NH is substituted)Neutral in standard pH; ESI(+) requires acidic modifiers (Formic Acid).

Comparative Methodology: EI vs. ESI

The choice of ionization technique drastically alters the observed "performance" (spectral quality and information density).

Method A: Electron Ionization (EI) – The Structural Fingerprint
  • Mechanism: Hard ionization (70 eV) induces extensive fragmentation.

  • Best For: Synthetic validation, impurity profiling, and library matching.

  • Performance: Produces a resilient Molecular Ion (

    
    ) due to the stabilizing effect of the two phenyl rings, but with rich diagnostic fragment ions.
    
Method B: Electrospray Ionization (ESI) – The Quantitative Standard
  • Mechanism: Soft ionization via protonation

    
    .
    
  • Best For: PK/PD studies, trace analysis in biological matrices.

  • Performance: Dominant parent ion at m/z 250.1. Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.[1]

Comparison of Detection Capabilities:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion

(m/z 249)

(m/z 250)
Sensitivity Moderate (ng range)High (pg range)
Fragmentation Spontaneous & ExtensiveControlled (requires MS/MS)
Solvent Compat. Requires volatile solvents (GC)Compatible with MeOH/ACN (LC)

Fragmentation Pathway Analysis

The fragmentation of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol follows distinct pathways driven by the stability of the aromatic system and the lability of the hydroxymethyl group.

Pathway 1: Dehydration and Hydroxymethyl Cleavage (Dominant)

The primary fragmentation channel involves the loss of the hydroxyl group.

  • Dehydration (

    
    ):  In ESI, the protonated molecular ion 
    
    
    
    (m/z 250) readily loses a water molecule to form a resonance-stabilized carbocation at m/z 232. This is the base peak in many CID spectra.
  • Loss of Hydroxymethyl (

    
    ):  In EI, the cleavage of the 
    
    
    
    radical leads to the formation of the 1,4-diphenylpyrrole cation (m/z 218).
Pathway 2: Phenyl Substituent Fragmentation

The phenyl rings are robust, but high-energy collisions (EI or high-energy CID) will eject phenyl fragments.

  • Phenyl Cation (

    
    ):  A diagnostic peak at m/z 77 .
    
  • Loss of Phenyl Radical: Cleavage of the N-phenyl bond yields

    
    .
    
Pathway 3: Pyrrole Ring Cleavage

Under harsh conditions, the pyrrole ring itself may undergo Retro-Diels-Alder (RDA) type fragmentation or ring opening, often yielding fragments at m/z 51 (


) or m/z 39 (

).

Visualization of Fragmentation Mechanics

The following diagram illustrates the predicted fragmentation tree for the ESI(+) mode, which is most relevant for drug development applications.

FragmentationPathway Figure 1: Predicted ESI-MS/MS Fragmentation Pathway for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol M_Parent Parent Ion [M+H]+ m/z 250.12 Frag_H2O [M+H - H2O]+ m/z 232.11 (Resonance Stabilized) M_Parent->Frag_H2O Loss of H2O (-18 Da) Dominant in ESI/CID Frag_CH2OH [M - CH2OH]+ m/z 218.10 (Diphenylpyrrole Core) M_Parent->Frag_CH2OH Loss of CH2OH (-31 Da) Minor in ESI, Major in EI Frag_Ph Phenyl Cation m/z 77.04 Frag_H2O->Frag_Ph High Energy Collision Loss of Phenyl Frag_Ring Pyrrole Ring Frag m/z ~115-140 Frag_CH2OH->Frag_Ring Ring Opening

Figure 1: Predicted ESI-MS/MS fragmentation tree highlighting the primary dehydration pathway and secondary skeletal cleavages.

Diagnostic Ion Table

Use this table to validate the identity of the compound in unknown samples.

m/z (Nominal)Ion IdentityOriginRelative Abundance (Est.)
250

Parent (ESI)100% (MS1)
249

Parent (EI)80-100%
232

Loss of water100% (MS2 Base Peak)
218

Loss of hydroxymethyl40-60%
172

Loss of Phenyl group10-20%
77

Phenyl ring fragment30-50% (EI)
51

Aromatic ring breakdown10-20% (EI)

Experimental Protocol: Optimized LC-MS/MS Workflow

This protocol is designed to maximize ionization efficiency while minimizing in-source fragmentation.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol in 1 mL of LC-MS grade Methanol . (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Final Conc: 1 µg/mL).

    • Note: The addition of Formic Acid is critical to protonate the pyrrole nitrogen or the hydroxyl group for ESI(+).

Phase 2: LC-MS Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes. (Compound is hydrophobic; expect elution > 3 min).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

Phase 3: MS/MS Acquisition
  • Precursor Ion: Select m/z 250.1.

  • Collision Energy (CE) Ramp:

    • 10 eV: Preserves parent, minor m/z 232.

    • 25 eV: Optimal for m/z 232 and 218 generation.

    • 40 eV: Generates m/z 77 and lower mass fragments.

Workflow Visualization

Workflow Figure 2: Optimized LC-MS/MS Experimental Workflow Sample Solid Sample (1 mg) Dissolve Dissolution MeOH (1 mg/mL) Sample->Dissolve Dilute Dilution 50:50 ACN:H2O + 0.1% FA Dissolve->Dilute LC LC Separation C18 Column Gradient Elution Dilute->LC ESI ESI Source (+) Mode 3.5 kV LC->ESI MS1 MS1 Scan Filter m/z 250.1 ESI->MS1 CID CID Frag CE: 10-40 eV MS1->CID Detect Detection m/z 232, 218, 77 CID->Detect

Figure 2: Step-by-step experimental workflow for the analysis of the title compound.

References

  • BenchChem Technical Support. (2025).[2] Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. Retrieved from

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Pyrrole (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • PubChem. (2025). 1H-Pyrrole-3-methanol Compound Summary. National Library of Medicine. Retrieved from

  • University of Colorado Boulder. (2025). Fragmentation Mechanisms in Mass Spectrometry. Organic Chemistry Department. Retrieved from

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Comparative Guide to HPLC Method Development for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol. As a critical quality attribute for active pharmaceutical ingredients (APIs), purity must be rigorously assessed using a well-developed and validated analytical method. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to empower researchers in their own method development endeavors.

The Analytical Imperative: Understanding the Analyte

Before any practical work commences, a thorough understanding of the target analyte, (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, is paramount. Its structure dictates its physicochemical properties, which in turn govern its chromatographic behavior.

Analyte Structure:

(Structure of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol)

Key Physicochemical Characteristics:

  • Molecular Formula: C₁₇H₁₅NO

  • Molecular Weight: Approx. 249.31 g/mol

  • Structural Features: The molecule possesses two phenyl rings, conferring significant hydrophobicity. The pyrrole ring, a five-membered aromatic heterocycle, and the hydroxyl (-OH) group introduce polarity. The nitrogen atom in the pyrrole ring has delocalized electrons, making it a very weak base.[1]

  • UV Absorbance: The presence of multiple chromophores (phenyl and pyrrole rings) suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. An initial UV scan would be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Solubility: Expected to be soluble in common organic solvents like acetonitrile and methanol, and poorly soluble in water.

This initial analysis suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate chromatographic mode, where a non-polar stationary phase is used with a polar mobile phase. The separation will be driven primarily by the hydrophobic interactions of the phenyl groups with the stationary phase.

The Method Development Workflow: A Strategic Overview

A systematic approach is essential for efficient and effective method development. The process involves a logical progression from initial parameter selection to final method validation.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (Structure, UV, Solubility) Initial_Screening Initial Parameter Screening (Column & Mobile Phase) Analyte_Characterization->Initial_Screening Column_Optimization Stationary Phase (Column) Comparison Initial_Screening->Column_Optimization Mobile_Phase_Optimization Mobile Phase Optimization Initial_Screening->Mobile_Phase_Optimization Column_Optimization->Mobile_Phase_Optimization Final_Method Optimized Method Selection Mobile_Phase_Optimization->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: Workflow for HPLC Method Development.

Comparative Analysis of Stationary Phases

The choice of stationary phase (column) is arguably the most critical factor influencing separation selectivity. For an aromatic compound like (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, several types of reversed-phase columns are viable. We will compare three common choices: a standard C18, a C8, and a Phenyl-Hexyl phase.

The primary retention mechanism for all these phases is hydrophobic interaction.[2][3] However, the Phenyl-Hexyl phase can offer unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the analyte and the stationary phase.[4][5]

Experimental Protocol: Stationary Phase Screening

  • Columns:

    • A: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • B: C8 (e.g., 4.6 x 150 mm, 5 µm)

    • C: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic, Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at λ-max (e.g., 254 nm)

  • Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol spiked with a known, structurally similar impurity.

Comparative Data: Stationary Phase Performance

ParameterColumn A (C18)Column B (C8)Column C (Phenyl-Hexyl)Rationale & Analysis
Retention Time (min) 12.58.214.1The C18 phase, being the most hydrophobic, provides the longest retention. The Phenyl-Hexyl phase also shows strong retention, likely due to a combination of hydrophobic and π-π interactions.[5] The C8 phase has the shortest retention due to its lower hydrophobicity.
Tailing Factor (Tf) 1.21.31.1The Phenyl-Hexyl column provides the most symmetrical peak (Tf closest to 1.0), suggesting favorable interactions and minimal unwanted silanol activity.
Theoretical Plates (N) 11,5009,80013,200Higher plate count indicates better column efficiency. The Phenyl-Hexyl column shows the highest efficiency, leading to sharper peaks.
Resolution (Rs) *1.81.42.5This is the key parameter. The Phenyl-Hexyl column provides significantly better resolution between the main peak and the impurity, demonstrating superior selectivity for this specific separation. This enhanced selectivity is attributed to the π-π interactions that differentiate the aromatic analytes.[4]

Resolution (Rs) calculated between the main analyte peak and a closely eluting impurity.

Comparative Analysis of Mobile Phase Composition

With the column selected, the next step is to optimize the mobile phase to fine-tune the separation. This involves comparing organic modifiers and adjusting their ratio.

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[6][7] While both separate compounds based on polarity, they possess different properties that can alter selectivity.[8]

  • Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times.[6][9] It is aprotic and has a lower viscosity, resulting in lower backpressure.[6][7] Its lower UV cutoff is also advantageous for detection at low wavelengths.[10]

  • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding, which can sometimes improve peak shape for certain compounds.[6] It can offer different selectivity compared to ACN, especially for aromatic compounds when used with a phenyl column.[8]

Comparative Data: Organic Modifier Performance

Conditions: Phenyl-Hexyl column, Flow 1.0 mL/min, Temp 30°C. Mobile phase adjusted to achieve similar retention times.

ParameterMobile Phase A (ACN:Water, 55:45)Mobile Phase B (MeOH:Water, 65:50)Rationale & Analysis
Retention Time (min) ~10.5~10.6A higher percentage of methanol is needed to achieve similar elution strength as acetonitrile.[8][9]
System Backpressure (psi) 18002400Methanol's higher viscosity results in significantly higher backpressure.[6][7]
Resolution (Rs) *2.52.1In this case, ACN provides better resolution. This could be due to competitive π-π interactions between ACN and the phenyl stationary phase, which can sometimes enhance selectivity for certain aromatic analytes.[5]
Peak Width (min) 0.250.30The lower viscosity of the ACN mobile phase leads to better mass transfer and thus sharper, more efficient peaks.

Method Validation: Establishing Trustworthiness

A developed method is not scientifically sound until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[11][12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14] A crucial part of this is performing forced degradation studies to ensure the method is stability-indicating .[15][16]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to intentionally degrade the API to produce potential degradation products.[15] The target degradation is typically 5-20%.[16]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours).

All stressed samples are then analyzed using the developed HPLC method. The peak purity of the main analyte peak should be assessed using a Diode Array Detector (DAD) to ensure it is spectrally pure and that no degradation products are co-eluting. A successful stability-indicating method will show baseline resolution between the parent drug and all degradation products.[17]

ValidationWorkflow Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Workflow for HPLC Method Validation.

Summary of Validation Parameters & Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; Baseline resolution (Rs > 1.5) from all other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision To show the closeness of agreement between a series of measurements.% Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD / LOQ To determine the lowest concentration of analyte that can be detected / quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD ≤ 2.0% for varied conditions (e.g., ±2°C temp, ±0.1 mL/min flow).

Final Optimized and Validated Method

Based on the comparative studies and subsequent validation, the following method is recommended for the purity analysis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol.

ParameterRecommended Condition
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-18.1 min: 90% to 50% B18.1-22 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD, 254 nm
Injection Volume 10 µL
Run Time 22 minutes

Note: A gradient elution is chosen for the final method to ensure that any late-eluting impurities are effectively cleared from the column, providing a robust analysis.

Conclusion

This guide has demonstrated that a systematic, comparative approach is essential for developing a high-quality HPLC purity method. By understanding the analyte's chemistry and rationally comparing key chromatographic variables—stationary phase and mobile phase—we identified a Phenyl-Hexyl column with an acetonitrile-based mobile phase as the optimal system. The superiority of this choice was not arbitrary but based on quantifiable metrics of resolution, efficiency, and peak symmetry. Subsequent validation, underscored by forced degradation studies, confirms that the final method is not only precise and accurate but also stability-indicating, making it a trustworthy tool for the quality control of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol in a drug development setting.

References

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [URL: https://www.chromtech.
  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/basic-hplc/differences-between-acetonitrile-methanol.html]
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [URL: https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435.1000201.pdf]
  • Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. Technology Networks. [URL: https://www.technologynetworks.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/basic-hplc/7-key-differences-methanol-acetonitrile.html]
  • [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? Wako Blog. [URL: https://labchem-wako.fujifilm.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/blog/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • ICH Q2(R1) Validation of analytical procedures: text and methodology. International Council for Harmonisation. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
  • Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [URL: https://www.lhasalimited.
  • Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL. [URL: https://academic.oup.com/jaoac/article/106/6/1739/7245032]
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  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [URL: https://www.sepscience.
  • (1H-Pyrrol-3-yl)methanol. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bcd0a46]
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A Comparative Guide to the Structure-Activity Relationship of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of pyrrole derivatives: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol and its analogs. By examining the impact of structural modifications on their biological activities, we aim to furnish researchers with the insights necessary to guide the design of novel and more potent therapeutic agents.

The (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Scaffold: A Versatile Pharmacophore

The (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol core, characterized by two phenyl rings at positions 1 and 4 and a hydroxymethyl group at position 3 of the pyrrole ring, has emerged as a promising template for the development of various enzyme inhibitors. The strategic placement of these functional groups allows for a multitude of modifications to probe their interactions with biological targets and optimize their pharmacological profiles.

Our comparative analysis will focus on key biological targets for which this scaffold and its analogs have been investigated, including cyclooxygenases (COX), p38 MAP kinase, and aldose reductase. Understanding the SAR for each target is crucial for designing selective and effective drug candidates.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity: Targeting Cyclooxygenases (COX)

Several studies have highlighted the potential of diarylpyrrole derivatives as anti-inflammatory agents through the inhibition of COX enzymes.[3] The general structure-activity relationship for this class of compounds suggests that the nature and position of substituents on the aryl rings play a critical role in their inhibitory potency and selectivity for COX-2 over COX-1.

While direct SAR data for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol is limited, we can extrapolate from closely related diarylpyrrole structures. For instance, in a series of 2,3-diaryl-1,3-thiazolidine-4-ones, a methanesulfonyl (SO2Me) pharmacophore at the para-position of the C-2 phenyl ring was found to be crucial for potent and selective COX-2 inhibition.[4] This suggests that incorporating a similar electron-withdrawing group on one of the phenyl rings of the (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol scaffold could enhance its anti-inflammatory activity.

The hydroxymethyl group at the 3-position is another key feature. Its presence may contribute to binding through hydrogen bond interactions within the active site of the target enzyme. The impact of modifying this group, for example, by converting it to an ether, ester, or an acidic moiety, warrants further investigation to fully elucidate its role in activity and selectivity.

Kinase Inhibition: A Focus on p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it an attractive target for anti-inflammatory drug design. Research has identified 3-pyridyl-2,5-diaryl-pyrroles as potent and orally bioavailable inhibitors of p38 kinase.[5]

A notable example, L-167307, which is a 3-(4-pyridyl-2-(4-fluoro-phenyl)-5-(4-methylsulfinylphenyl)-pyrrole, demonstrated significant anti-inflammatory effects in a rat adjuvant arthritis model.[5] This highlights several important structural features for potent p38 kinase inhibition:

  • A 4-pyridyl group at the 3-position of the pyrrole ring: This appears to be a critical moiety for interacting with the kinase active site.

  • A 4-fluorophenyl group at the 2-position: The fluorine substitution likely enhances binding affinity.

  • A 4-methylsulfinylphenyl group at the 5-position: This group contributes to the overall potency of the compound.

Although the core structure of L-167307 differs from (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol, these findings provide valuable insights for designing new kinase inhibitors based on the diarylpyrrole scaffold. Replacing one of the phenyl rings with a pyridine ring and introducing appropriate substituents on the other phenyl ring could be a promising strategy.

Aldose Reductase Inhibition: A Potential Treatment for Diabetic Complications

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. The search for potent and selective aldose reductase inhibitors (ARIs) has led to the exploration of various chemical scaffolds, including diarylpyrroles.

A study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone revealed important SAR insights for aldose reductase inhibition.[4][6] The key findings from this study include:

  • The 3,5-difluoro-4-hydroxyphenyl moiety at the 1-position: This substitution pattern was found to be crucial for potent inhibitory activity. The phenolic hydroxyl group acts as a key interacting element.

  • The benzoyl moiety at the 3-position: The position and substitution of the benzoyl group significantly influenced the potency and selectivity of the inhibitors.

These results suggest that for the (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol scaffold, introducing a di-fluoro-hydroxyphenyl group at the N-1 position could be a beneficial modification for targeting aldose reductase. Furthermore, exploring the effect of the hydroxymethyl group in this context, as a potential hydrogen bond donor, would be a logical next step.

Experimental Protocols

General Synthesis of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Analogs

The synthesis of polysubstituted pyrroles can be achieved through various methods. A common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol scaffold, a multi-step synthesis is often employed.

A representative synthetic route is outlined below:

Synthesis A Substituted Aniline C Hantzsch Pyrrole Synthesis A->C B Ethyl 4-chloro-3-oxobutanoate B->C D Ethyl 2-methyl-5-phenyl-1-(substituted phenyl)-1H-pyrrole-3-carboxylate C->D Formation of Pyrrole Ring E Reduction (e.g., LiAlH4) D->E F (2-Methyl-5-phenyl-1-(substituted phenyl)-1H-pyrrol-3-yl)methanol E->F Reduction of Ester

Caption: General synthetic workflow for (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol analogs.

Step-by-step protocol for a Hantzsch-type pyrrole synthesis followed by reduction:

  • Synthesis of Ethyl 2-methyl-5-phenyl-1-(substituted phenyl)-1H-pyrrole-3-carboxylate:

    • To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent such as ethanol, add ethyl 4-chloro-3-oxobutanoate (1.1 eq) and an appropriate base (e.g., sodium acetate, 1.5 eq).

    • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction to (2-Methyl-5-phenyl-1-(substituted phenyl)-1H-pyrrol-3-yl)methanol:

    • To a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of the corresponding ethyl pyrrole-3-carboxylate (1.0 eq) in dry THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired product.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a colorimetric inhibitor screening assay kit.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations to the wells. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate for a further period (e.g., 2 minutes).

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Summary and Comparison

To facilitate a clear comparison of the structure-activity relationships, the inhibitory activities of a hypothetical series of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol analogs against COX-2 are presented in the table below. This table illustrates how different substituents on the phenyl rings might influence the biological activity.

CompoundR1 (at N-1 Phenyl)R2 (at C-4 Phenyl)COX-2 IC50 (µM)
1 (Parent) HH> 50
2a 4-FH25.3
2b 4-ClH15.8
2c 4-OCH3H35.1
3a H4-SO2Me5.2
3b 4-F4-SO2Me2.1
3c 4-Cl4-SO2Me1.5

This is a hypothetical data set for illustrative purposes.

Logical Framework for SAR-Guided Drug Design

The following diagram illustrates a logical workflow for the SAR-guided design of novel (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Identify Core Scaffold (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol B Propose Structural Modifications (Substituents on Phenyl Rings, Modification of Methanol) A->B C Synthesize Analog Library B->C D In Vitro Screening (e.g., COX Inhibition Assay) C->D E Determine IC50/EC50 Values D->E F Establish Structure-Activity Relationships E->F G Identify Key Pharmacophoric Features F->G H Design Next Generation of Analogs G->H H->B Iterative Optimization

Caption: A logical workflow for the structure-activity relationship-guided design of novel inhibitors.

Conclusion and Future Directions

The (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol scaffold represents a versatile and promising starting point for the design of novel therapeutic agents targeting a range of enzymes implicated in various diseases. The available literature on related diarylpyrrole structures provides a solid foundation for guiding the SAR-driven optimization of this core.

Future research should focus on the systematic exploration of substitutions on both phenyl rings, with a particular emphasis on electron-withdrawing groups that have shown promise in enhancing the activity of related COX-2 inhibitors. Furthermore, a detailed investigation into the role of the 3-hydroxymethyl group is warranted to understand its contribution to binding and to explore the potential benefits of its modification. The synthesis and biological evaluation of a focused library of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol analogs will be instrumental in elucidating the precise SAR and unlocking the full therapeutic potential of this promising chemical scaffold.

References

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A Comprehensive Benchmarking Guide: Evaluating the Anti-Inflammatory Potential of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, necessitates a continued search for novel therapeutic agents with improved efficacy and safety profiles. Inflammation is a complex biological defense mechanism, but its dysregulation is a key pathological driver.[1] The current armamentarium of anti-inflammatory drugs, dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, particularly with long-term use.[1] This highlights a critical need for new chemical entities that can offer targeted modulation of inflammatory pathways with a superior therapeutic window.

Pyrrole derivatives have emerged as a promising class of heterocyclic compounds, with many exhibiting significant anti-inflammatory properties.[2][3][4] Several established NSAIDs, such as tolmetin and ketorolac, feature a pyrrole core, underscoring the scaffold's potential in this therapeutic area.[2][4] This guide introduces a novel investigational compound, (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (herein designated PYR-Methanol ), and outlines a comprehensive, multi-tiered strategy for benchmarking its anti-inflammatory activity against well-characterized agents: the selective COX-2 inhibitor Celecoxib , the non-selective COX inhibitor Ibuprofen , and the potent corticosteroid Dexamethasone .

This document is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the comparative framework, ensuring a robust and logically sound evaluation of this promising new molecule.

Section 1: Profile of the Investigational Compound and Benchmark Agents

A thorough understanding of the mechanism of action of existing drugs is fundamental to contextualizing the performance of a novel compound.

The Investigational Compound: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (PYR-Methanol)

PYR-Methanol is a synthetic pyrrole derivative. The rationale for its investigation stems from the established anti-inflammatory activity of the pyrrole scaffold.[2][5] The diphenyl substitution pattern may enhance its interaction with lipophilic pockets within target enzymes, such as cyclooxygenases, a strategy that has been explored in the design of other anti-inflammatory agents.[4] The primary alcohol moiety offers a potential site for metabolic modification or hydrogen bonding within a receptor active site. The objective of this guide is to systematically elucidate its biological activity and therapeutic potential.

Benchmark Agent 1: Ibuprofen
  • Class: Non-Steroidal Anti-Inflammatory Drug (NSAID).[6][7]

  • Mechanism of Action: Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6][8][9] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[7][8][9] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the concurrent inhibition of the constitutively expressed COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[6][8]

Benchmark Agent 2: Celecoxib
  • Class: Selective COX-2 Inhibitor (a type of NSAID).[10][11][12]

  • Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is primarily expressed at sites of inflammation.[13][14][15] It is approximately 10-20 times more selective for COX-2 over COX-1.[12] This selectivity allows it to reduce inflammation and pain with a lower risk of the gastrointestinal adverse effects associated with non-selective NSAIDs like Ibuprofen.[11][15][16] However, concerns have been raised about potential cardiovascular risks with long-term use of some COX-2 inhibitors.[16][17]

Benchmark Agent 3: Dexamethasone
  • Class: Synthetic Glucocorticoid (Corticosteroid).

  • Mechanism of Action: Dexamethasone exerts potent anti-inflammatory and immunosuppressive effects through a different mechanism. It binds to intracellular glucocorticoid receptors, and this complex translocates to the nucleus to modulate gene expression.[18][19] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[18][20] It acts on multiple cell types and pathways, making it a very potent but also a less specific anti-inflammatory agent with a broader side-effect profile upon systemic, long-term use.[18]

Section 2: Key Inflammatory Signaling Pathways

To benchmark PYR-Methanol effectively, it is crucial to assess its impact on central inflammatory pathways. The primary focus will be on the arachidonic acid cascade, mediated by COX enzymes, and the cytokine signaling pathway, often triggered by stimuli like lipopolysaccharide (LPS).

The Cyclooxygenase (COX) Pathway

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then catalyze the synthesis of prostaglandins (e.g., PGE2), which promote inflammation, pain, and fever.[9][21] Non-selective NSAIDs block both COX-1 and COX-2, while coxibs selectively target the inducible COX-2 isoform.[12][22]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid via PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_C Prostaglandins (Stomach Protection, Platelets) COX1->Prostaglandins_C Prostaglandins_I Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_I Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates

Caption: The Cyclooxygenase (COX) Pathway.
LPS-Induced Pro-inflammatory Cytokine Pathway

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune system.[23][24] It binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering signaling cascades (e.g., via NF-κB) that lead to the transcription and release of key pro-inflammatory cytokines such as TNF-α and IL-6.[23][24][25] These cytokines amplify the inflammatory response.

Section 3: Preclinical Benchmarking: In Vitro Methodologies

In vitro assays provide the first critical assessment of a compound's biological activity, offering mechanistic insights in a controlled, cost-effective manner before advancing to more complex models.[1][26]

Experimental Workflow for In Vitro Screening

The workflow is designed to first determine the direct enzymatic inhibition properties of PYR-Methanol and then to assess its effects in a cell-based model of inflammation.

start Test Compound (PYR-Methanol) assay1 COX-1/COX-2 Enzyme Inhibition Assay start->assay1 assay2 Macrophage Cell Culture (e.g., RAW 264.7) start->assay2 result1 Determine IC50 (COX-1 vs COX-2 Selectivity) assay1->result1 stimulate Stimulate with LPS assay2->stimulate measure1 Measure TNF-α / IL-6 (ELISA) stimulate->measure1 measure2 Measure Nitric Oxide (Griess Assay) stimulate->measure2 result2 Determine Inhibition of Pro-inflammatory Mediators measure1->result2 measure2->result2

Caption: In Vitro Experimental Workflow.
Protocol: COX-1 and COX-2 Enzymatic Inhibition Assay
  • Rationale: This assay directly measures the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes. It is the primary method for determining potency (IC50) and selectivity.

  • Protocol:

    • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, assay buffer, test compounds (PYR-Methanol, Ibuprofen, Celecoxib) dissolved in DMSO, and a microplate reader.

    • Preparation: Prepare serial dilutions of the test compounds and reference drugs.

    • Assay Procedure: a. In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the probe. b. Add the vehicle (DMSO) or varying concentrations of the test/reference compounds to respective wells. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding arachidonic acid. e. Immediately measure the kinetic activity (e.g., absorbance or fluorescence) over 5-10 minutes using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.

Protocol: LPS-Induced Cytokine Release in Macrophages
  • Rationale: This cell-based assay assesses the ability of a compound to suppress the production of key pro-inflammatory cytokines in a physiologically relevant context.[27]

  • Protocol:

    • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media until they reach 80-90% confluency.

    • Plating: Seed the cells into 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various non-toxic concentrations of PYR-Methanol, Ibuprofen, Celecoxib, or Dexamethasone for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulation: Add Lipopolysaccharide (LPS) (final concentration 1 µg/mL) to all wells except the negative control to induce an inflammatory response.[27][28]

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Sample Collection: Centrifuge the plate and carefully collect the supernatant.

    • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Data Analysis: Normalize cytokine concentrations to the LPS-only control and calculate the percentage of inhibition for each compound concentration.

Section 4: Comparative In Vitro Efficacy (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results of the in vitro assays would be structured for comparative analysis.

Table 1: Hypothetical COX Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
PYR-Methanol 25.51.221.3
Ibuprofen 15.035.00.43
Celecoxib >1000.8>125

Interpretation: In this hypothetical scenario, PYR-Methanol demonstrates potent inhibition of COX-2 and a selectivity index significantly greater than 1, suggesting it is a COX-2 selective inhibitor, similar to Celecoxib. This profile would predict a lower risk of gastrointestinal side effects compared to the non-selective Ibuprofen.[10][15]

Table 2: Hypothetical Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Compound (at 10 µM)% Inhibition of TNF-α Release% Inhibition of IL-6 Release
PYR-Methanol 65%58%
Ibuprofen 45%38%
Celecoxib 72%65%
Dexamethasone 95%92%

Interpretation: This hypothetical data shows PYR-Methanol effectively reduces the production of key pro-inflammatory cytokines, with potency comparable to the selective COX-2 inhibitor Celecoxib. As expected, the corticosteroid Dexamethasone shows the most potent inhibition due to its broad mechanism of action.[18]

Section 5: Preclinical Benchmarking: In Vivo Methodology

In vivo models are essential for evaluating a compound's efficacy in a complex, living system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[29][30]

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Rationale: This is a widely used and well-validated model of acute inflammation.[31][32] Injection of carrageenan, a phlogistic agent, into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

  • Protocol:

    • Animals: Use male Wistar rats (180-220g). Acclimatize the animals for at least one week before the experiment.

    • Grouping: Randomly divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

      • Group 2: PYR-Methanol (e.g., 20 mg/kg, oral)

      • Group 3: Ibuprofen (e.g., 50 mg/kg, oral)

      • Group 4: Celecoxib (e.g., 20 mg/kg, oral)

    • Dosing: Administer the respective compounds or vehicle orally.

    • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume (in mL) immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Grouping Animal Grouping (Vehicle, Test, Refs) Dosing Oral Administration of Compounds Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume (0, 1, 2, 3, 4 hr) via Plethysmometer Induction->Measurement Calculation Calculate % Edema and % Inhibition Measurement->Calculation Comparison Compare Efficacy vs. Benchmarks Calculation->Comparison

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Section 6: Comparative In Vivo Efficacy (Hypothetical Data)

Table 3: Hypothetical Inhibition of Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)% Inhibition of Edema at 3 hours
Vehicle Control 0%
PYR-Methanol (20 mg/kg) 55.4%
Ibuprofen (50 mg/kg) 48.2%
Celecoxib (20 mg/kg) 58.1%

Interpretation: The hypothetical results suggest that PYR-Methanol exhibits potent anti-inflammatory activity in vivo, reducing acute paw edema to a degree comparable with the standard-of-care drug, Celecoxib, and potentially outperforming Ibuprofen at the tested doses.

Section 7: Discussion and Future Directions

This guide has outlined a systematic framework for the preclinical evaluation of a novel pyrrole derivative, (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol. Based on the hypothetical data presented, PYR-Methanol emerges as a promising anti-inflammatory candidate with a profile indicative of a selective COX-2 inhibitor. Its theoretical ability to potently inhibit COX-2, suppress pro-inflammatory cytokine production, and demonstrate significant efficacy in an acute in vivo model positions it favorably against established benchmarks.

The causality behind these experimental choices is rooted in a tiered approach to drug discovery. The in vitro enzymatic assays provide a direct measure of target engagement, while the cell-based assays confirm activity in a more complex biological setting. The in vivo model serves as a crucial validation of therapeutic potential in a whole organism.

Future Directions would include:

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of PYR-Methanol.

  • Toxicology Studies: To establish a safety profile through acute and sub-chronic toxicity assessments.

  • Chronic Inflammation Models: To evaluate efficacy in models that more closely mimic human diseases, such as collagen-induced arthritis.

  • Mechanism of Action Studies: To further confirm target engagement and explore potential off-target effects or alternative anti-inflammatory mechanisms.

By following this rigorous, comparative benchmarking strategy, researchers can build a comprehensive data package to support the further development of PYR-Methanol as a next-generation anti-inflammatory agent.

References

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Mandal, A. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]

  • Everyday Health. (2024, October 30). COX-2 Inhibitors. [Link]

  • Wikipedia. (n.d.). Ibuprofen. [Link]

  • Wikipedia. (n.d.). Celecoxib. [Link]

  • Robertson, S. (2022, December 9). Ibuprofen Mechanism. News-Medical. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • MedicalNewsToday. (2026, January 20). How ibuprofen works: Mechanism of action explained. [Link]

  • Varacallo, M. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone?. [Link]

  • Whirl-Carrillo, M., et al. (n.d.). Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]

  • ERS Publications. (n.d.). Human lipopolysaccharide models provide mechanistic and therapeutic insights into systemic and pulmonary inflammation. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

  • Gong, L., et al. (n.d.). PharmGKB summary: ibuprofen pathways. PMC. [Link]

  • Dr.Oracle. (2025, June 23). What is the mechanism of action of dexamethasone?. [Link]

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  • Jaszczun, M., et al. (2022, August 26). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. [Link]

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  • ScienceDirect. (2026, January 25). Lipopolysaccharide-induced animal models for neuroinflammation – An overview. [Link]

  • MDPI. (2014, February 21). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. [Link]

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Safety Operating Guide

Operational Guide: Disposal & Handling of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol Primary Hazard Class: Irritant / Potential Toxin / Acid-Sensitive Waste Stream: Non-Halogenated Organic Critical Constraint: DO NOT mix with strong acids or oxidizers due to the risk of exothermic polymerization common to electron-rich pyrrole derivatives.

Part 1: Hazard Characterization & Risk Assessment

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact intermediate may be sparse, its structural pharmacophore—a pyrrole ring substituted with phenyl groups and a methanol moiety—dictates a precautionary disposal strategy .

Structural Hazard Analysis
  • Pyrrole Core: Electron-rich aromatic ring. Susceptible to acid-catalyzed polymerization, which can generate heat and pressure in closed waste containers.

  • Methanol Substituent: Increases polarity but does not negate the lipophilicity of the two phenyl rings. This compound is likely water-insoluble and must never be disposed of via sanitary sewer systems.

  • Phenyl Groups: Suggest potential for aquatic toxicity and bioaccumulation.

Self-Validating Safety Check: Before handling, verify the state of matter. This compound is typically a solid.[1] If found in solution, identify the solvent immediately. If the solvent is unknown, test pH. If acidic, neutralize carefully before adding to organic waste drums to prevent polymerization.

PPE Requirements
Protection TypeSpecificationReason for Selection
Gloves Nitrile (Double-gloved recommended)Protects against organic solvent permeation (if in solution) and solid particulate absorption.
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of dust or volatile organic vapors.
Eye Protection Chemical Splash GogglesPyrrole derivatives can cause severe eye damage/irritation.[2][3]
Clothing Lab Coat (Cotton/Flame Resistant)Standard protection against particulate accumulation.
Part 2: Waste Segregation Logic

Effective disposal requires strict segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving pyrroles.

WasteSegregation Start Waste Generation State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin Double Bag SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHalogenated HaloBin Halogenated Waste Carboy Halogenated->HaloBin Check pH > 4 NonHaloBin Non-Halogenated Waste Carboy NonHalogenated->NonHaloBin Check pH > 4

Figure 1: Decision matrix for segregating (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol waste. Note the pH check requirement for liquid waste to prevent acid-catalyzed reactions.

Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired solids, contaminated weighing boats, filter paper, and cleanup debris.

  • Containerization: Place the solid material into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a second bag (double-bagging) to prevent leakage of fine particulates.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer: Move to the designated Solid Hazardous Waste Drum .

    • Caution: Do not compact the waste drum manually to avoid aerosolizing the powder.

Scenario B: Liquid Waste (Mother Liquors / HPLC Waste)

Applicable for: Reaction mixtures or chromatography fractions.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Acidity Check (Crucial):

    • Dip a pH strip into the solution.

    • If pH < 4: Neutralize slowly with saturated Sodium Bicarbonate (

      
      ) until pH is neutral (pH 6-8). Reason: Acidic environments trigger pyrrole polymerization, which can rupture waste containers.
      
  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Leave Headspace: Fill containers only to 90% capacity to allow for thermal expansion.

  • Cap & Log: Tightly cap the carboy and log the addition on the waste accumulation sheet immediately.

Part 4: Emergency Contingencies
Spill Management

In the event of a spill, speed and containment are vital.[3]

Dry Spill (Powder):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don N95 respirator and double nitrile gloves.

  • Contain: Cover the spill with wet paper towels to prevent dust generation.

  • Clean: Scoop up the wet towels and powder into a wide-mouth jar. Label as "Hazardous Waste - Debris".

Wet Spill (Solution):

  • Absorb: Use vermiculite or polypropylene pads. Do not use paper towels for large solvent spills (flammability risk).

  • Collect: Place saturated absorbents into a sealable bag/bucket.

  • Ventilate: Ensure fume hoods are active; open windows if safe.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Regulations.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Pyrrole. (Used for structural hazard inference regarding polymerization).[4]

  • PubChem. (n.d.). Compound Summary: Pyrrole Derivatives. National Library of Medicine.

Sources

Personal protective equipment for handling (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Introduction & Chemical Profile

(1,4-Diphenyl-1H-pyrrol-3-yl)-methanol (CAS: 1355334-89-2) is a specialized synthetic intermediate frequently utilized in [1]. As a lipophilic aromatic alcohol, it presents unique handling challenges. The electron-rich pyrrole core is sensitive to photo-oxidation, while the diphenyl substituents significantly enhance its lipophilicity. This structural profile means that if the compound is dissolved in permeating solvents (e.g., DMSO, DMF, or dichloromethane), it can rapidly cross the dermal barrier, necessitating stringent [2].

Hazard Assessment & Physicochemical Data

Before initiating any operational workflow, it is critical to understand the intrinsic hazards of the compound. While specific toxicological data for this exact derivative may be limited, standard operating procedures dictate applying the precautionary principle, treating it with the [3]. Pyrrole derivatives can act as acute irritants and[4].

Table 1: Physicochemical Properties and Hazard Profile of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol

Property / HazardValue / DescriptionOperational Implication
CAS Number 1355334-89-2Unique identifier for inventory and waste tracking.
Molecular Formula C17H15NOHigh carbon-to-heteroatom ratio indicates high lipophilicity.
Molecular Weight 249.31 g/mol Moderate MW; easily aerosolized if in fine powder form.
Physical State Solid (typically crystalline/powder)Inhalation hazard during weighing and transfer.
Primary Hazards Skin/Eye Irritant, Harmful if SwallowedRequires strict barrier protection and local exhaust ventilation.
Solubility Soluble in DMSO, DCM, MeOHSolutions pose a high dermal penetration risk.

Personal Protective Equipment (PPE) Matrix

The first line of defense against chemical exposure is a [5]. The selection of PPE is driven by the compound's physical state and the solvents used during the assay.

  • Hand Protection: Use heavy-duty Nitrile (minimum 0.11 mm thickness) or Neoprene gloves.

    • Causality: Latex offers poor resistance to the organic solvents typically used to dissolve lipophilic pyrroles. When handling solutions in DMSO or DCM, double-gloving is mandatory. Change gloves immediately if contaminated, as are notoriously short[4].

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles. If handling large volumes of solutions or conducting pressurized reactions, a over the goggles.

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat (e.g., Nomex or treated cotton) with knit cuffs. Ensure the coat is fully buttoned to prevent exposed skin.

  • Respiratory Protection: When handling the dry powder outside of a containment device, an N95 or P100 particulate respirator is required. However, standard procedure dictates that all open-container handling must occur within a[6].

Operational Workflow: Step-by-Step Handling Protocol

To ensure scientific integrity and personnel safety, every handling step must be a self-validating system. This protocol outlines the safe weighing and dissolution of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol.

  • Step 1: Environmental Preparation

    • Conduct the operation inside a ducted chemical fume hood.

    • Validation: Check the fume hood's digital airflow monitor. Proceed only if the (fpm)[6].

  • Step 2: Equipment De-staticking

    • Place an anti-static weighing boat on the analytical balance.

    • Causality: Fine organic powders hold static charges, causing them to aerosolize or cling to spatulas, increasing the risk of inhalation and cross-contamination. Use a static eliminator (ionizing bar) if available.

  • Step 3: Transfer and Weighing

    • Using a clean, grounded stainless-steel spatula, transfer the required mass of (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol.

    • Validation: Cap the primary container immediately after the transfer. Verify the balance reading stabilizes without drift, indicating no air drafts are disrupting the measurement.

  • Step 4: Dissolution and Containment

    • Add the solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-labeled, amber glass vial before adding solvent.

    • Causality: Amber glass protects the light-sensitive pyrrole core from [7].

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation and chemical degradation.

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination. Spills of solid powder differ fundamentally from liquid solution spills.

  • Solid Spill: Do not dry sweep. Mist the powder gently with a compatible non-reactive solvent (e.g., water or a dilute surfactant) to suppress dust, then [7].

  • Liquid Spill (Solution): Surround the spill with universal chemical absorbent booms. Cover the liquid with absorbent powder or pads.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Mist Mist with Surfactant to Suppress Dust Solid->Mist Boom Deploy Absorbent Booms & Pads Liquid->Boom Collect Collect in Sealable Hazmat Container Mist->Collect Boom->Collect Decon Decontaminate Surface & Verify Collect->Decon

Step-by-step emergency workflow for containing and neutralizing chemical spills.

Hazardous Waste Disposal Plan

Improper disposal of pyrrole derivatives can lead to severe [8]. (1,4-Diphenyl-1H-pyrrol-3-yl)-methanol and its solutions must be treated as [9].

  • Step 1: Segregation

    • Do not mix pyrrole waste with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of [10].

    • Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used for dissolution.

  • Step 2: Containment

    • Store waste in high-density polyethylene (HDPE) or glass containers with secure, leak-proof caps.

    • Validation: Ensure the container is not filled past 80% capacity to allow for vapor expansion.

  • Step 3: Labeling and Transfer

    • Affix a hazardous waste label detailing the exact contents, including the full chemical name ((1,4-Diphenyl-1H-pyrrol-3-yl)-methanol), the solvent, and the [8].

    • Transfer to the facility's central hazardous waste accumulation area for pickup by a[11]. Never dispose of this compound down the [12].

References

  • [2] Title: Standard Operating Procedures (SOPs) - Environmental Health & Safety. Source: rpi.edu. URL: [Link]

  • [5] Title: Chemical Safety in Laboratories: Best Practices for Handling and Storage. Source: nationallaboratorysales.com. URL: [Link]

  • Title: Lab safety: best practices and essential equipment to prevent chemical hazards. Source: quimivita.com. URL: [Link]

  • [6] Title: Chemical Handling and Storage - Environmental Health and Safety. Source: iastate.edu. URL: [Link]

  • [3] Title: Handling of chemicals in laboratory work - Security information. Source: oru.se. URL: [Link]

  • [9] Title: A Primer On Laboratory Waste Disposal. Source: hazardouswasteexperts.com. URL: [Link]

  • [11] Title: Hazardous Waste Disposal | Office of Clinical and Research Safety. Source: vumc.org. URL: [Link]

  • [12] Title: Hazardous Waste and Disposal. Source: acs.org. URL: [Link]

  • [8] Title: Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Source: laborsecurity.com. URL: [Link]

  • [10] Title: Lab Hazardous Waste Disposal & Smart Cost Reduction Guide. Source: greensiteservices.com. URL: [Link]

Sources

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